molecular formula C7H5BrN4 B13994288 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B13994288
M. Wt: 225.05 g/mol
InChI Key: NFLKBLHZVPTLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a valuable bifunctional heteroaromatic scaffold that integrates a pyridine ring with a 1,2,4-triazole system, connected by a direct carbon-nitrogen bond. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anti-infective agents. Scientific literature highlights that 1,2,4-triazolyl pyridine derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis , with some analogs exhibiting low micromolar to nanomolar efficacy, presenting a promising avenue for new antitubercular therapies . The bromine atom situated on the pyridine ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR) . The compound is typically supplied with high purity (e.g., 99%) and is packaged for industrial and research-scale use . As a solid, it requires standard laboratory handling and storage conditions. 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is intended for use as a key intermediate in organic synthesis, agrochemical research, and the discovery of new active pharmaceutical ingredients (APIs) . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

3-bromo-5-(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H

InChI Key

NFLKBLHZVPTLSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)N2C=NN=C2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine and 1,2,4-triazole moieties represent "privileged scaffolds"—structural motifs that consistently appear in a wide array of biologically active compounds.[1] The strategic combination of these two heterocycles in a single molecular entity, as seen in 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine , creates a versatile building block with significant potential in the development of novel therapeutics. The presence of a reactive bromine atom further enhances its utility, providing a handle for diverse chemical modifications through cross-coupling reactions.[2]

This technical guide offers an in-depth exploration of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, from its fundamental chemical properties and synthesis to its structural characterization and pivotal role in contemporary drug discovery, most notably in the development of METTL3 inhibitors for cancer therapy.[3]

Section 1: Core Molecular Attributes

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

Chemical Identity
  • IUPAC Name: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

  • CAS Number: 1272357-00-2[3]

  • Molecular Formula: C₇H₅BrN₄[3]

  • Molecular Weight: 225.05 g/mol [3]

Physicochemical Properties (Predicted)
PropertyValueSource
Boiling Point374.3 ± 52.0 °C[3]
Density1.79 ± 0.1 g/cm³[3]
Topological Polar Surface Area43.6 Ų[3]
Hydrogen Bond Acceptors3[3]
Hydrogen Bond Donors0[3]

Section 2: Synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

The construction of the 4-substituted-4H-1,2,4-triazole ring system from a primary amine is a well-established transformation in heterocyclic chemistry. The most direct and reported method for the synthesis of the title compound involves the reaction of 5-bromo-3-aminopyridine with a formylating agent that provides the C2 unit of the triazole ring.[3] This reaction is analogous to the Einhorn-Brunner reaction, which classically involves the condensation of an imide with a hydrazine.[4][5] In this case, diformylhydrazine or a related reagent serves as the precursor to the triazole ring.

Synthetic Strategy: A Mechanistic Perspective

The synthesis hinges on the nucleophilic character of the amino group of 5-bromo-3-aminopyridine attacking the formyl groups of diformylhydrazine, followed by a cyclodehydration cascade to form the stable aromatic 1,2,4-triazole ring. The choice of a high-boiling polar solvent is crucial to facilitate the reaction, which typically requires elevated temperatures to drive the dehydration steps to completion.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 5-Bromo-3-aminopyridine C Condensation & Cyclodehydration A->C Nucleophilic Attack B Diformylhydrazine B->C D 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine C->D Formation of Triazole Ring

Synthetic pathway for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.
Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Einhorn-Brunner reaction and related syntheses of 4-substituted-4H-1,2,4-triazoles.[6]

Materials:

  • 5-Bromo-3-aminopyridine (1.0 eq)[7]

  • Diformylhydrazine (1.1 eq)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and work-up

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-3-aminopyridine (1.0 eq) and the chosen solvent.

  • Addition of Reagent: Add diformylhydrazine (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature will depend on the solvent used (DMF: ~153 °C, DMSO: ~189 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine. A reported yield for this reaction is 23.1%.[3]

Section 3: Structural Elucidation and Characterization

The unambiguous identification of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine relies on a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available, the expected spectral data can be reliably predicted based on the analysis of its constituent parts: the 3-bromo-5-aminopyridine precursor and the 4H-1,2,4-triazole ring.[7][8][9]

Predicted Spectroscopic Data
TechniquePredicted DataRationale
¹H NMR Pyridine Protons: δ 8.8-9.0 ppm (s, 1H, H-2)δ 8.6-8.8 ppm (s, 1H, H-6)δ 8.2-8.4 ppm (t, 1H, H-4)Triazole Protons: δ 8.5-8.7 ppm (s, 2H, H-3', H-5')The pyridine protons will be in the aromatic region, with the H-2 and H-6 protons being the most deshielded due to their proximity to the nitrogen atom. The triazole protons are expected to appear as a sharp singlet further downfield due to the electron-withdrawing nature of the heterocyclic ring.[10]
¹³C NMR Pyridine Carbons: δ ~150 ppm (C-2)δ ~148 ppm (C-6)δ ~140 ppm (C-4)δ ~135 ppm (C-5)δ ~120 ppm (C-3)Triazole Carbons: δ ~145-147 ppm (C-3', C-5')The pyridine carbons will show characteristic shifts, with the carbon bearing the bromine (C-3) being significantly influenced. The chemically equivalent carbons of the 4H-1,2,4-triazole ring are expected to give a single signal in the downfield region.[8]
IR (Infrared Spectroscopy) ν ~3100-3000 cm⁻¹ (Ar-H stretch)ν ~1600-1450 cm⁻¹ (C=C and C=N stretching)ν ~1100-1000 cm⁻¹ (C-N stretching)ν ~700-600 cm⁻¹ (C-Br stretch)The spectrum will be dominated by aromatic C-H, C=C, and C=N stretching vibrations characteristic of the pyridine and triazole rings. The C-Br stretching frequency will appear in the fingerprint region.
MS (Mass Spectrometry) m/z 224/226 [M]⁺ (in a ~1:1 ratio)The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance).

Section 4: Application in Drug Discovery - A Case Study on METTL3 Inhibition

The true value of a chemical building block is realized in its application. 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of METTL3 (Methyltransferase-like 3).[3]

The Role of METTL3 in Disease

METTL3 is an enzyme that plays a pivotal role in the N6-methyladenosine (m6A) modification of RNA, a key regulatory mechanism in gene expression.[11] Dysregulation of METTL3 activity has been implicated in the development and progression of various diseases, particularly acute myeloid leukemia (AML) and other cancers.[12] Consequently, the development of small molecule inhibitors of METTL3 is a highly active area of cancer research.[13]

Utility in Synthesis of METTL3 Inhibitors

The bromine atom on the pyridine ring of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine serves as a versatile synthetic handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the METTL3 active site.

Drug_Discovery_Workflow cluster_start Core Scaffold cluster_reaction Chemical Modification cluster_library Compound Library cluster_screening Screening & Optimization cluster_goal Therapeutic Goal A 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine B Palladium-Catalyzed Cross-Coupling A->B Versatile Intermediate C Diverse Library of METTL3 Inhibitor Candidates B->C Generation of Analogs D Biological Screening (e.g., AML cell lines) C->D E Lead Optimization D->E Structure-Activity Relationship (SAR) F Potent & Selective METTL3 Inhibitor E->F

Workflow for the development of METTL3 inhibitors.

Conclusion

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful execution, is based on established chemical principles. The predictable spectroscopic signature of this compound allows for its confident identification and characterization. The true strength of this molecule lies in its demonstrated utility as a key intermediate for the generation of libraries of potential therapeutic agents, particularly in the promising field of epitranscriptomics and the targeting of enzymes like METTL3. This in-depth guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this valuable chemical entity in their pursuit of novel medicines.

References

  • Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide [On N-methylol compounds of acid amides]. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
  • Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Imide [On the effect of hydrazine on imides].
  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum. ChemicalBook.
  • SciSpace. (n.d.).
  • BenchChem. (n.d.). 3-Amino-5-bromopyridine. BenchChem.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • SpectraBase. (n.d.). 4H-1,2,4-Triazole-4-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • SpectraBase. (n.d.). 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-(2-pyrazinyl)- - Optional[1H NMR] - Spectrum. SpectraBase.
  • SpectraBase. (n.d.). 4H-1,2,4-Triazole, 3-methylthio-5-(2-thienyl)-4-methyl- - Optional[13C NMR] - Chemical. SpectraBase.
  • Ali, R. A., et al. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Pharmaceutical Sciences & Research, 10(5), 1079-1084.
  • PubChem. (n.d.). 4-Amino-1,2,4-triazole. National Center for Biotechnology Information.
  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5899.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.). The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. BenchChem.
  • MCE. (n.d.). 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine | 1272357-00-2. MCE.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridine 97%. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-5-bromopyridine. Santa Cruz Biotechnology.
  • ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
  • UTAR Institutional Repository. (2012).
  • Frontiers in Cell and Developmental Biology. (2022, April 26).
  • Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
  • Molecules. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.).
  • ChemMedChem. (n.d.).
  • MedChemExpress. (n.d.). METTL3 | Inhibitors. MedChemExpress.
  • Journal of Medicinal Chemistry. (n.d.). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey.
  • MedChemComm. (n.d.).
  • Cresset Group. (2025, December 2).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine , a critical heterocyclic building block used in the synthesis of kinase inhibitors and RNA methyltransferase modulators.

CAS Registry Number: 1272357-00-2

Executive Summary & Chemical Identity

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a specialized heteroaromatic scaffold characterized by a 1,2,4-triazole ring attached via the N4-nitrogen to the C5 position of a 3-bromopyridine core. Unlike the more common C-linked or N1-linked triazoles, the N4-linked isomer possesses distinct electronic properties and symmetry, making it a valuable bioisostere for amide bonds in medicinal chemistry.

This molecule serves as a pivotal intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the reactive bromine handle, allowing for the rapid diversification of drug candidates targeting METTL3 and potassium ion channels.

Chemical Identity Table[2]
PropertySpecification
CAS Number 1272357-00-2
IUPAC Name 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
SMILES c1c(cncc1Br)n2cncn2
Key Feature N4-linked 1,2,4-triazole (Symmetric triazole ring)
Appearance Off-white to pale yellow solid

Structural Analysis & Isomerism

Crucial Distinction: Researchers must distinguish this specific isomer from its structural analogs. The CAS 1272357-00-2 refers strictly to the 4-yl isomer.

  • 4H-1,2,4-triazol-4-yl (Target): The pyridine is attached to the nitrogen atom at position 4 of the triazole ring. This creates a symmetric triazole environment (C3 and C5 of the triazole are equivalent).

  • 1H-1,2,4-triazol-1-yl (Common Isomer): The pyridine is attached to the nitrogen at position 1. This is chemically distinct and requires different synthetic routes (e.g., Ullmann coupling).

The N4-linkage is thermodynamically stable and is typically synthesized via the condensation of primary amines with hydrazine derivatives, rather than direct alkylation which often yields mixtures.

Synthesis Protocol (Self-Validating System)

The most robust and authoritative method for synthesizing this specific isomer is the Diformylhydrazine Condensation Route . This method ensures regioselectivity for the N4-position, avoiding the formation of N1-isomers.

Reaction Pathway

The synthesis involves the condensation of 3-amino-5-bromopyridine with 1,2-diformylhydrazine at elevated temperatures. The reaction proceeds through a double condensation-cyclization mechanism.

SynthesisPathway Start 3-Amino-5-bromopyridine (CAS 13535-01-8) Conditions 150°C, 16h Sealed Tube Start->Conditions Reagent 1,2-Diformylhydrazine (CAS 628-36-4) Reagent->Conditions Product 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS 1272357-00-2) Conditions->Product Cyclocondensation (Yield ~33-40%)

Figure 1: Regioselective synthesis of the N4-linked triazole scaffold via high-temperature cyclocondensation.

Detailed Methodology

Based on protocols optimized in J. Am. Chem. Soc. 2010 [1].

Reagents:

  • 3-Bromo-5-aminopyridine (1.0 equiv)

  • 1,2-Diformylhydrazine (1.0 - 1.2 equiv)

  • Solvent: None (Neat melt) or high-boiling solvent (e.g., Diglyme) if scale requires.

Step-by-Step Protocol:

  • Preparation: In a pressure-rated sealed tube, combine 3-bromo-5-aminopyridine and 1,2-diformylhydrazine.

  • Cyclization: Heat the mixture to 150 °C for 16 hours .

    • Technical Note: The high temperature is critical to drive the dehydration and ring closure. The sealed tube prevents the sublimation of reagents.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

  • Purification:

    • Dissolve the crude precipitate in hot ethanol.

    • Filter while hot to remove insoluble impurities.

    • Add diethyl ether to the filtrate to induce crystallization of the pure product.

    • Filter the solid and dry under vacuum.

Validation Check:

  • 1H NMR (DMSO-d6): The triazole protons (H-3/H-5) should appear as a singlet around δ 9.0-9.2 ppm, confirming the symmetry of the N4-substituted ring. If two distinct signals are seen for the triazole CHs, the N1-isomer may have formed (unlikely with this method).

Applications in Drug Discovery

The 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, primarily used to modulate kinase activity and RNA-modifying enzymes.

A. METTL3 Inhibition

Recent research highlights this scaffold in the development of inhibitors for METTL3 (Methyltransferase-like 3), an enzyme implicated in acute myeloid leukemia (AML). The triazole ring acts as a neutral, polar spacer that can engage in hydrogen bonding within the enzyme pocket, while the pyridine nitrogen accepts hydrogen bonds.

B. Potassium Channel Blockers

The scaffold is also utilized in the synthesis of Kv1.5 potassium channel inhibitors for the treatment of atrial fibrillation. The bromine atom allows for the attachment of lipophilic tails (via Suzuki coupling) that interact with the channel pore.

C. Synthetic Utility (Cross-Coupling)

The bromine at position 3 is highly activated for palladium-catalyzed reactions.

  • Suzuki-Miyaura: Couples with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Couples with amines to generate 3-amino-5-triazolylpyridines.

Applications cluster_rxn Chemical Diversification cluster_bio Biological Targets Core 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald METTL3 METTL3 Inhibitors (Oncology/AML) Suzuki->METTL3 Kv15 Kv1.5 Channel Blockers (Cardiology) Suzuki->Kv15

Figure 2: Downstream chemical diversification and biological applications of the scaffold.

References

  • Synthesis Source: Journal of the American Chemical Society. (2010). 132 , 9973–9975.

    • Citation Logic: This is the primary literature source describing the condensation of 3-amino-5-bromopyridine with diformylhydrazine to yield the target CAS 1272357-00-2.
  • Chemical Database Verification: Ambeed & MolAid Chemical Search. Entry for CAS 1272357-00-2.

    • Citation Logic: Verifies the CAS number, physical properties, and commercial availability.

Comprehensive Physicochemical and Structural Profiling of C7H5BrN4 Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated nitrogen-rich heterocycles serve as privileged scaffolds for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The molecular formula C7H5BrN4 represents a highly versatile chemical space, encompassing both flexible linked architectures (e.g., pyridyl-triazoles) and rigid fused systems (e.g., pyridopyrimidines).

This technical whitepaper provides an in-depth analysis of C7H5BrN4 pyridine derivatives. By deconstructing the physicochemical properties, structural isomerism, and analytical validation workflows, this guide establishes a self-validating framework for researchers synthesizing and characterizing these complex scaffolds.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical point of failure in the analytical validation of halogenated heterocycles is the conflation of average molecular weight (MW) and monoisotopic exact mass.

For the formula C7H5BrN4 :

  • Average Molecular Weight: 225.049 g/mol . This value accounts for the natural isotopic distribution of all elements, most notably Bromine, which exists as an almost 1:1 ratio of

    
     (50.69%) and 
    
    
    
    (49.31%). This value is utilized for bulk stoichiometric calculations during synthesis.
  • Monoisotopic Exact Mass: 223.96976 Da. This value is calculated using the mass of the most abundant isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    ). This is the critical metric for High-Resolution Mass Spectrometry (HRMS) validation[1].
Table 1: Quantitative Comparison of Key C7H5BrN4 Pyridine Isomers

To facilitate structural selection during drug design, the following table summarizes the quantitative data of three prominent C7H5BrN4 isomers utilized in active pharmaceutical ingredient (API) development.

Compound NameCAS Registry NumberScaffold ArchitectureExact Mass (Da)Average MW ( g/mol )Predicted LogP
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine 1021919-51-6Linked (Pyridyl-Triazole)223.96976225.049~1.8
2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine 550363-95-6Linked (Pyridyl-Triazole)223.96976225.049~2.0
7-Bromopyrido[3,2-d]pyrimidin-4-amine 1299607-72-9Fused (Pyridopyrimidine)223.96976225.049~1.2

(Data corroborated via , 2[2], and 3[3])

Structural Isomerism & Design Causality

The decision to utilize a specific C7H5BrN4 isomer is dictated by the thermodynamic requirements of the target binding pocket.

1. Linked Systems (e.g., 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine):

  • Causality of Choice: The single C-C bond connecting the pyridine and triazole rings permits high rotational freedom. Medicinal chemists select this scaffold during the "hit-to-lead" phase because the structural flexibility allows the molecule to dynamically adapt to transient conformations of a kinase hinge region.

2. Fused Systems (e.g., 7-Bromopyrido[3,2-d]pyrimidin-4-amine):

  • Causality of Choice: Fused bicyclic systems are conformationally locked. Researchers transition to these rigid scaffolds to optimize binding affinity. By pre-organizing the molecule into its active conformation, the entropic penalty upon binding is drastically reduced (entropy-driven binding). Furthermore, the primary amine (-NH2) acts as a highly directional hydrogen bond donor.

Self-Validating Analytical Protocols

To ensure scientific integrity, the characterization of C7H5BrN4 derivatives must rely on self-validating systems—protocols where the data inherently proves its own validity through internal checks.

Protocol A: HRMS Isotopic Validation Workflow

Why this works: The nitrogen atoms in the pyridine/triazole/pyrimidine rings are highly basic, making them ideal for positive-mode electrospray ionization (ESI+). The built-in validation mechanism is the distinct isotopic signature of Bromine.

  • Sample Preparation: Dissolve 1.0 mg of the C7H5BrN4 derivative in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Ionization: Inject 2 µL into the HRMS utilizing ESI in positive ion mode.

  • Acquisition: Set the scan range from m/z 100 to 500.

  • Self-Validation (Data Interpretation):

    • Locate the

      
       monoisotopic peak. The theoretical exact mass of C7H5BrN4 + 
      
      
      
      is 224.9770 Da [1].
    • Crucial Validation Step: Immediately verify the presence of the

      
       peak at approximately 226.9750 Da .
      
    • If the intensity ratio between the 224.9770 and 226.9750 peaks is not ~1:1, the signal is a false positive (isobaric interference), and the synthesis/purification has failed.

Protocol B: 1D/2D NMR Structural Elucidation

Why this works: 1D


H NMR alone is insufficient to distinguish between linked and fused C7H5BrN4 isomers due to overlapping aromatic signals. The self-validating check here relies on proton mass balance and heteronuclear correlations.
  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is required because these highly polar, nitrogen-dense scaffolds often exhibit poor solubility in standard solvents like CDCl3. Furthermore, DMSO prevents the rapid exchange of N-H protons, allowing them to be observed.
  • Proton Mass Balance Check: Acquire a standard

    
    H NMR spectrum. Integrate all peaks. The formula dictates exactly 5 protons . If the integration yields anything other than 5 (e.g., missing the broad triazole N-H singlet >14 ppm, or the pyrimidine -NH2 broad singlet ~7-8 ppm), the structural assignment is invalid.
    
  • Regiochemical Assignment (HMBC): To definitively prove the architecture, acquire a

    
    H-
    
    
    
    C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Look for 3-bond correlations (
    
    
    ) crossing the ring junctions. A fused system will exhibit rigid, predictable cross-peaks between the pyrimidine protons and pyridine carbons, which differ entirely from the flexible linked systems.

Workflow Visualization

The following diagram illustrates the logical workflow from scaffold selection through analytical validation, highlighting the divergent paths for linked versus fused systems.

G Start Target Scaffold: C7H5BrN4 Linked Linked System (e.g., Pyridyl-Triazole) Start->Linked Suzuki/Buchwald Coupling Fused Fused System (e.g., Pyridopyrimidine) Start->Fused Cyclocondensation Flex High Rotational Freedom (Adaptable Binding) Linked->Flex Structural Consequence Rigid High Rigidity (Entropy-Driven Binding) Fused->Rigid Structural Consequence HRMS HRMS Validation (Exact Mass: 223.969 Da) Flex->HRMS Analytical Pipeline Rigid->HRMS Analytical Pipeline NMR 1H/13C NMR (Regiochemistry Check) HRMS->NMR Isotopic Br Pattern Confirmed

Workflow for the synthesis and analytical validation of C7H5BrN4 pyridine scaffolds.

References

  • Sigma-Aldrich (Merck KGaA). "5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine | 1021919-51-6." Sigmaaldrich.com.
  • U.S. Environmental Protection Agency (EPA). "2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | DTXSID00458744." Epa.gov.
  • Fluorochem. "7-Bromopyrido[3,2-d]pyrimidin-4-amine: Product F549644." Fluorochem.co.uk.
  • PubChemLite (Université du Luxembourg). "2-(3-bromo-1h-1,2,4-triazol-1-yl)pyridine - Adducts and exact mass." Uni.lu.

Sources

biological activity of 3-bromo-5-triazolylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-Triazolylpyridine Derivatives

Abstract

The hybridization of distinct pharmacophores into a single molecular framework represents a powerful strategy in modern drug discovery. This guide focuses on the 3-bromo-5-triazolylpyridine scaffold, a privileged structure that combines the versatile reactivity of a brominated pyridine with the diverse biological potential of a triazole ring. This unique combination has given rise to a class of derivatives with significant therapeutic promise, particularly in oncology and infectious diseases. We will provide a comprehensive analysis of the synthetic strategies used to access these molecules, delve into their primary biological activities and mechanisms of action, present detailed experimental protocols for their evaluation, and explore future directions for their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the creation of novel therapeutic agents.

The 3-Bromo-5-Triazolylpyridine Scaffold: A Strategic Overview

The pyridine and triazole heterocycles are cornerstones of medicinal chemistry, each recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The 1,2,4-triazole ring, in particular, is a versatile bioisostere for amides and esters, capable of forming critical hydrogen bonds with biological targets, which can enhance binding affinity and improve pharmacokinetic properties.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties.[4][5]

The pyridine ring, another fundamental N-heterocycle, is a key component of numerous natural products and synthetic drugs.[6] The strategic placement of a bromine atom at the 3-position of the pyridine ring is of significant synthetic value. This halogen serves as a versatile chemical "handle," enabling a wide range of post-synthesis modifications through robust and well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8] This allows for the systematic exploration of the chemical space around the core scaffold, a critical process for optimizing potency and selectivity. The linkage of a triazole moiety at the 5-position completes a scaffold primed for diverse biological interactions and targeted chemical elaboration.

Synthetic Strategies for Scaffold Construction and Derivatization

The construction of 3-bromo-5-triazolylpyridine derivatives typically involves a multi-step sequence, beginning with commercially available starting materials and culminating in the formation of the triazole ring and its subsequent derivatization.

General Synthetic Route

A common and efficient pathway begins with a suitable pyridine precursor, which is then functionalized to introduce the triazole moiety. For instance, nicotinohydrazide can be reacted with carbon disulfide to form a dithiocarbazate salt, which is then cyclized to create the 5-mercapto-1,2,4-triazole-pyridine hybrid.[6] The bromine atom can either be present on the starting pyridine material or introduced at a later stage. Subsequent derivatization often targets the thiol group of the triazole or the bromine atom on the pyridine ring to build a library of analogues.[6][7]

Key Derivatization Reactions
  • Alkylation of Triazole-thiol: The thiol group on the triazole ring can be readily alkylated with various substituted benzyl halides or other electrophiles, allowing for the introduction of diverse side chains.[6] This is a crucial step for probing structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: The bromine atom on the pyridine ring is an ideal substrate for Suzuki coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a wide array of boronic acids or esters, introducing new aryl or alkyl groups.[7][9] The choice of this reaction is driven by its high functional group tolerance and reliable yields.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, converting the bromo-pyridine into various amino-pyridine derivatives.[7] This is particularly relevant as the 3-aminopyridine scaffold is a key structural motif in many kinase inhibitors.[7]

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A Pyridine Precursor (e.g., Nicotinohydrazide) B 5-Mercapto-1,2,4-triazole -Pyridine Hybrid A->B CS2, Cyclization C 3-Bromo-5-(triazolyl)pyridine Core Scaffold B->C Halogenation/Modification D Alkylated Derivatives C->D Alkylation of Triazole-Thiol E Suzuki Coupled Products (Aryl/Alkyl Pyridines) C->E Suzuki Coupling (at Bromo position) F Aminated Products (Amino-Pyridines) C->F Buchwald-Hartwig (at Bromo position) G Library of Diverse Analogs D->G E->G F->G G cluster_drug Mechanism of Action cluster_cell Cellular Events drug 3-Bromo-5-triazolylpyridine Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymer drug->microtubule Inhibits g2m G2/M Phase Arrest drug->g2m Induces tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->mitosis Required for mitosis->g2m apoptosis Apoptosis g2m->apoptosis Leads to

Caption: Inhibition of tubulin polymerization pathway.

Data Summary: In Vitro Anticancer Activity

The antiproliferative effects of these compounds have been quantified using metrics like the IC50 (the concentration that causes 50% inhibition of cell growth).

Compound ClassCancer Cell LineActivity (IC50 / PGI)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineCNS (SNB-75)PGI: 41.25% at 10 µM[4][5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineRenal (UO-31)PGI: 30.14% at 10 µM[4][5]
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)IC50: 41.12 µM[6]
1,2,3-Triazole-Pyridine HybridsFibrosarcoma (HT-1080)Potent Activity Reported[10]
1,2,3-Triazole-Pyridine HybridsColorectal (Caco-2)Significant Activity Reported[10]

PGI = Percent Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds. [6][11] Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microculture plate at a density of approximately 5 x 10³ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator. [11]2. Compound Treatment: Prepare a serial dilution of the 3-bromo-5-triazolylpyridine derivatives (e.g., from 100 µM down to 6.25 µM) in the appropriate cell culture medium. [11]Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours, under the same conditions as step 1.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. [11]5. Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the rise of multidrug-resistant strains necessitates the discovery of new therapeutic agents. [12]Derivatives of the triazolyl-pyridine scaffold have shown potent and specific activity against Mycobacterium tuberculosis (Mtb). [12]

Mechanism of Action: Prodrug Activation

Interestingly, certain nitro-substituted 1,2,4-triazolyl pyridines function as prodrugs. [12]Their mechanism is similar to that of the approved TB drug pretomanid. The compound is activated by a F420-dependent nitroreductase enzyme (Ddn) within the mycobacterium. This reduction process generates reactive nitrogen species that are toxic to the bacterial cell. [12]A key advantage is that this activation mechanism is specific to Mtb, leading to narrow-spectrum activity and potentially fewer off-target effects. [12]

Overcoming Resistance

A primary mechanism of resistance to this class of compounds is through mutations in the genes required for coenzyme F420 biosynthesis or the Ddn nitroreductase itself. [12]A crucial insight from research is that this resistance mechanism can be circumvented by designing potent analogues that do not contain a nitro group, thus removing the requirement for Ddn activation. [12]This highlights the importance of SAR studies in not only optimizing potency but also in designing drugs that are less susceptible to known resistance pathways.

G cluster_cell Mycobacterium tuberculosis Cell prodrug Nitro-Triazolylpyridine (Inactive Prodrug) enzyme Nitroreductase (Ddn) + Coenzyme F420 prodrug->enzyme Enters Cell & Interacts with active Reactive Nitrogen Species (Active Drug) enzyme->active Reductive Activation death Bactericidal Effect active->death Induces

Caption: Prodrug activation mechanism in M. tuberculosis.

Other Reported Biological Activities

The versatility of the triazole-pyridine scaffold extends to other therapeutic areas:

  • Antifungal Activity: As with many 1,2,4-triazole-containing compounds, derivatives of this scaffold are expected to exhibit antifungal properties. The likely mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [2]This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. [2]* Kinase Inhibition: The broader triazolopyridine class has been investigated for the inhibition of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. [13]Specific targets include Janus kinases (JAKs), histone deacetylases (HDACs), and Glycogen synthase kinase-3 beta (GSK-3β). [9][14]The 3-bromo position is a key vector for modification to achieve selectivity against different kinase targets.

Conclusion and Future Perspectives

The 3-bromo-5-triazolylpyridine scaffold is a highly promising platform for the development of novel therapeutics. Its robust and versatile synthesis allows for extensive chemical exploration, while its inherent structural features predispose it to potent biological activity. The demonstrated efficacy in preclinical models of cancer and tuberculosis underscores its potential.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetics: While in vitro potency is high, further modifications are needed to improve in vivo properties such as solubility, metabolic stability, and oral bioavailability. [12]2. Exploration of New Targets: The scaffold's ability to inhibit various enzymes suggests its potential could be expanded to other diseases, including viral infections and neurodegenerative disorders.

  • Structure-Based Design: Leveraging co-crystal structures of lead compounds with their biological targets will enable more rational, structure-based drug design to enhance potency and selectivity.

  • Development of Resistance-Busting Analogs: Continued exploration of non-nitro analogues in the antitubercular space is critical for developing drugs active against emerging resistant strains.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

  • Gomha, S.M., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Gray, M.A., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

  • Kumar, D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research. [Link]

  • Wang, S-B., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]

  • Ali, I.H., et al. (2020). Chemical structures of a series of triazole-pyridine ligands (L1-L4). ResearchGate. [Link]

  • Hammed, A.D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Noolvi, M.N., et al. (2022). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate. [Link]

  • Zhang, M., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Bioorganic & Medicinal Chemistry. [Link]

  • Hammed, A.D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • de Oliveira, C.S., et al. (2022). Examples of triazole derivatives with biological activity. ResearchGate. [Link]

  • Desai, K.R., et al. (2009). Novel Synthesis and Antimicrobial Activity of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles. ResearchGate. [Link]

  • Singh, R.K., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Ghorbani, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Lakavath, R., et al. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. [Link]

  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Juboori, S.M.H. & Al-Masoudi, H.J.A. (2020). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Digital Repository of University of Kerbala. [Link]

  • Yurttas, L., et al. (2017). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Kallappa, H.S., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [4][6][12]thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • BindingDB. (n.d.). BDBM50223573. BindingDB. [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. SynOpen. [Link]

  • Jadhav, S.B. & Barmade, M.A. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

Sources

The Architectural Versatility of Substituted Pyridine-Triazole Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Pyridine and Triazole Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel heterocyclic systems is a cornerstone of modern drug design. Among these, the fusion of pyridine and triazole rings has emerged as a particularly fruitful area of research, yielding a diverse array of substituted pyridine-triazole building blocks with significant therapeutic potential. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[1] Similarly, the triazole moiety, a five-membered ring with three nitrogen atoms, is a key component in a wide range of pharmaceuticals, prized for its metabolic stability and capacity to act as a bioisostere for other functional groups.[2][3]

The amalgamation of these two privileged scaffolds into a single molecular entity creates a synergistic effect, unlocking a broad spectrum of biological activities. Substituted pyridine-triazole derivatives have demonstrated remarkable efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and therapeutic applications of these versatile heterocyclic building blocks. We will delve into the intricacies of their preparation, explore the rationale behind key experimental choices, and present a curated selection of their pharmacological applications, supported by robust scientific evidence.

Core Synthetic Strategies: Constructing the Pyridine-Triazole Framework

The synthesis of substituted pyridine-triazole heterocycles can be broadly categorized into two main approaches: those that construct the triazole ring onto a pre-existing pyridine core, and those that form the pyridine ring from a triazole-containing precursor. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Building the Triazole Ring: Key Methodologies

A prevalent strategy involves the cyclization of a pyridine-containing intermediate to form the triazole ring. This can be achieved through both metal-catalyzed and metal-free pathways.

Copper-catalyzed reactions, particularly the azide-alkyne cycloaddition (CuAAC), have become a workhorse in the synthesis of 1,2,3-triazole-substituted pyridines due to their high efficiency and regioselectivity.[6][7] This "click chemistry" approach offers a reliable method for linking a pyridine-bearing azide with a terminal alkyne.

A useful one-pot synthetic strategy for the synthesis of 3-substituted-[1][8][9] triazolo[4,3-a]-pyridines involves the CuBr2-catalyzed oxidative cyclization of a hydrazone, which is formed in situ from the reaction of an aldehyde and 1-(pyridin-2-yl)hydrazine.[10] The use of a copper catalyst facilitates the crucial N-N bond formation under mild conditions.[11]

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Substituted-[1][8][9]triazolo[4,3-a]pyridines [10]

  • Hydrazone Formation: To a solution of 1-(pyridin-2-yl)hydrazine (1.0 mmol) in a suitable solvent such as ethanol, add the desired aldehyde (1.0 mmol).

  • Catalyst Addition: Add CuBr2 (10 mol%) to the reaction mixture.

  • Oxidation and Cyclization: Introduce an oxidizing agent, such as oxone, to the mixture and stir at room temperature for 3 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Cu(II) salts like CuBr2 are effective catalysts for the oxidative cyclization. The copper facilitates the formation of the N-N bond, a key step in the triazole ring closure.[11]

  • Oxidant: Oxone is a mild and efficient oxidizing agent that promotes the cyclization of the hydrazone intermediate.

  • Solvent: Ethanol is a common solvent for the initial hydrazone formation, while the subsequent cyclization can be performed in a variety of solvents, with the choice often depending on the solubility of the substrates.

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is a critical consideration in pharmaceutical development.[1]

One such approach involves the iodine-mediated oxidative cyclization of 2-(2-arylidenehydrazinyl)pyridines to afford 3-aryl[1][8][9]triazolo[4,3-a]pyridines.[1] This method is attractive due to the use of a readily available and inexpensive reagent (iodine) and a common solvent (DMSO).

Experimental Protocol: Metal-Free Synthesis of 3-Aryl[1][8][9]triazolo[4,3-a]pyridines [1]

  • Starting Material Preparation: The 2-(2-arylidenehydrazinyl)pyridine intermediate is prepared by the condensation of 2-hydrazinylpyridine with the corresponding aromatic aldehyde.

  • Oxidative Cyclization: To a solution of the 2-(2-arylidenehydrazinyl)pyridine (1.0 mmol) in DMSO, add molecular iodine (catalytic amount).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Iodine: Molecular iodine acts as a mild oxidizing agent, promoting the intramolecular C-N bond formation necessary for the triazole ring closure.

  • DMSO: Dimethyl sulfoxide serves as both a solvent and a mild oxidant in this reaction.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the cyclization reaction.

Synthetic Pathway for Pyridine-Triazole Heterocycles

G cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Intermediate cluster_3 Final Product Pyridine Derivative Pyridine Derivative Click Chemistry (CuAAC) Click Chemistry (CuAAC) Pyridine Derivative->Click Chemistry (CuAAC) Functionalized Pyridine Functionalized Pyridine Pyridine Derivative->Functionalized Pyridine Triazole Precursor Triazole Precursor Triazole Precursor->Click Chemistry (CuAAC) Triazole Precursor->Functionalized Pyridine Copper-Catalyzed Cyclization Copper-Catalyzed Cyclization Substituted Pyridine-Triazole Substituted Pyridine-Triazole Copper-Catalyzed Cyclization->Substituted Pyridine-Triazole Metal-Free Oxidative Cyclization Metal-Free Oxidative Cyclization Metal-Free Oxidative Cyclization->Substituted Pyridine-Triazole Click Chemistry (CuAAC)->Substituted Pyridine-Triazole Functionalized Pyridine->Copper-Catalyzed Cyclization Functionalized Pyridine->Metal-Free Oxidative Cyclization

Caption: General synthetic strategies for substituted pyridine-triazole heterocycles.

Characterization and Purification: Ensuring Purity and Structural Integrity

The unambiguous characterization of synthesized pyridine-triazole derivatives is paramount to ensure their purity and confirm their chemical structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation.[12][13] The chemical shifts and coupling constants of the protons and carbons on the pyridine and triazole rings provide detailed information about the substitution pattern and the overall molecular structure.[12] For instance, the protons on the triazole ring typically appear in the downfield region of the ¹H NMR spectrum.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as C=N, C-N, and N-H stretching vibrations, which are characteristic of the heterocyclic rings.[2]

Chromatographic Purification
  • Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography.

  • Column Chromatography: This is the most common method for purifying the crude products. Silica gel is typically used as the stationary phase, and a mixture of solvents with varying polarities is used as the mobile phase to separate the desired product from unreacted starting materials and byproducts.[14]

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is an effective method for obtaining highly pure crystalline material.

Therapeutic Applications: A Diverse Pharmacological Profile

Substituted pyridine-triazole heterocycles have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The following sections highlight some of their most promising therapeutic applications.

Anticancer Activity

A significant body of research has focused on the development of pyridine-triazole derivatives as potent anticancer agents.[2][15] These compounds have been shown to inhibit the proliferation of various cancer cell lines, and in some cases, exhibit selectivity for cancer cells over normal cells.[15]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is often influenced by the nature and position of the substituents on both the pyridine and triazole rings. For example, the introduction of electron-withdrawing groups, such as nitro groups, on a phenyl substituent has been shown to enhance cytotoxic activity. Conversely, electron-donating groups may reduce activity.

Table 1: Anticancer Activity of Selected Pyridine-Triazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
PT-1 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)41.12[2]
PT-2 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)Potent activity reported[2]
PT-3 Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazole derivative (4c)A549 (lung)Significant cytotoxicity reported[16]
PT-4 Pyridine-linked 1,2,3-triazol-4-yl-1,3,4-oxadiazole derivative (4f)HepG2 (liver)Significant cytotoxicity reported[16]
PT-5 Pyridone-based analogueA549 (lung) & MCF-7 (breast)~8-15 nM[15]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyridine-triazole hybrids have shown promising activity against a range of bacteria and fungi.[17] The presence of both the pyridine and triazole moieties is thought to contribute to their antimicrobial efficacy by potentially interacting with multiple biological targets within the microbial cells.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of these derivatives is highly dependent on the substitution pattern. For instance, in a series of pyrazoline-incorporated pyridine-triazoles, substitution with electron-withdrawing groups like a 4-nitro group significantly increased activity against S. aureus and E. coli. The addition of a methyl group also generally increased potency.

Anti-inflammatory and Neuroprotective Properties

Beyond their anticancer and antimicrobial activities, substituted pyridine-triazoles have also demonstrated significant potential as anti-inflammatory and neuroprotective agents.[5][14]

Certain triazole-pyrimidine hybrids have shown the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia cells.[14] This anti-inflammatory action is a promising therapeutic strategy for neurodegenerative diseases where neuroinflammation plays a key role.[18]

Furthermore, some pyridine-triazole derivatives have exhibited neuroprotective effects by reducing the expression of cellular stress and apoptosis markers in neuronal cells.[14] The ability of these compounds to modulate pathways involved in inflammation and neuronal cell death highlights their potential for the treatment of conditions like Alzheimer's and Parkinson's diseases.[9][19]

Table 2: Anti-inflammatory and Neuroprotective Activity of Selected Pyridine-Triazole Derivatives

Compound ClassBiological ActivityKey FindingsReference
Triazole-pyrimidine hybridsAnti-neuroinflammatoryInhibition of NO and TNF-α production in microglia.[14]
Triazole-pyrimidine hybridsNeuroprotectiveReduced expression of ER stress and apoptosis markers.[14]
1,2,4-Triazole derivativesAnti-inflammatory (COX inhibition)Selective COX-2 inhibition with IC50 values in the micromolar range.[8][20]
5-(4-Pyridinyl)-1,2,4-triazole derivativesNeuroprotective (Parkinson's model)Prevention of neurotoxin-induced bradykinesia.[19]
Pyridine-O-propargyl/1,2,3-triazole hybridsKinase Inhibition (PIM-1)Potent competitive and non-competitive inhibition.[21]

Logical Workflow for Pyridine-Triazole Drug Discovery

G cluster_0 Design & Synthesis cluster_1 Characterization & Purification cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold_Selection Scaffold Selection (Pyridine-Triazole Core) Synthetic_Strategy Choice of Synthetic Route (e.g., Cu-catalyzed, Metal-free) Scaffold_Selection->Synthetic_Strategy Library_Synthesis Synthesis of a Library of Substituted Derivatives Synthetic_Strategy->Library_Synthesis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Library_Synthesis->Spectroscopic_Analysis Chromatographic_Purification Chromatographic Purification (TLC, Column Chromatography) Spectroscopic_Analysis->Chromatographic_Purification In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Chromatographic_Purification->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition) SAR_Studies->Mechanism_of_Action Lead_Compound_Identification Identification of Lead Compounds Mechanism_of_Action->Lead_Compound_Identification ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Compound_Identification->ADMET_Profiling Preclinical_Development Preclinical Development ADMET_Profiling->Preclinical_Development

Caption: A logical workflow for the discovery and development of pyridine-triazole based drugs.

Conclusion and Future Perspectives

Substituted pyridine-triazole heterocyclic building blocks represent a highly valuable and versatile class of compounds for drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel therapeutics. The ability to fine-tune their pharmacological properties through systematic structural modifications offers a powerful tool for lead optimization.

Future research in this area will likely focus on several key aspects. The development of more efficient, sustainable, and atom-economical synthetic methodologies will continue to be a priority. A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will pave the way for the rational design of more potent and selective drug candidates. Furthermore, the exploration of novel therapeutic applications for pyridine-triazole derivatives, beyond the well-established areas of oncology and infectious diseases, holds significant promise. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic design and synthesis of substituted pyridine-triazole heterocycles will undoubtedly remain a vibrant and productive field of research in the quest for new and improved medicines.

References

  • Metal-free One-pot Synthesis of 1,2,4-Triazolo[4,3-a]pyridines from 2-Hydrazinylpyridines. (URL not available)
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (URL not available)
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. MDPI. [Link]

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. [Link]

  • Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]

  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Medical and Pharmaceutical Sciences. (URL not available)
  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. PubMed. [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Publishing. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

  • Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Publishing. [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]

  • Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages. BioKB. [Link]

  • The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. PMC. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. PMC. [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative.
  • Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor.org. [Link]

  • (PDF) Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-alkyne cycloaddition. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Square. [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. [Link]

  • (PDF) Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. ResearchGate. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. MethodsX. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

  • 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions. [Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. MDPI. [Link]

Sources

Technical Monograph: 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

[1]

Part 1: Structural Identity & Cheminformatics

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a specialized heterocyclic building block characterized by a pyridine core substituted with a bromine atom at the C3 position and a 1,2,4-triazole ring attached via the N4 nitrogen at the C5 position. This specific connectivity (N-C bond between rings) distinguishes it from the more common C-linked biaryls, imparting unique conformational rigidity and electronic properties.

Core Identifiers
Parameter Data
IUPAC Name 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
Common Name 3-Bromo-5-(1,2,4-triazol-4-yl)pyridine
CAS Registry Number 1272357-00-2
SMILES Brc1cncc(n2cncn2)c1
InChIKey NFLKBLHZVPTLSC-UHFFFAOYSA-N
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Physicochemical Profile[2][3][4][5][6][7]
Property Value Implication for Drug Design
cLogP ~0.7Highly favorable for oral bioavailability; indicates good water solubility relative to all-carbon biaryls.
TPSA ~43.6 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
H-Bond Donors 0Lack of donors improves membrane permeability.
H-Bond Acceptors 3The triazole nitrogens (N1/N2) and pyridine nitrogen serve as specific interaction points for kinase hinge regions.
Rotatable Bonds 1The N-C bond allows rotation, but the steric clash between the triazole C-H and pyridine C-H restricts the dihedral angle, often favoring a twisted conformation.

Part 2: Synthetic Architecture

The synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine presents a specific regiochemical challenge: ensuring the triazole forms on the amine nitrogen (N4-linkage) rather than a carbon linkage. The most robust route involves the condensation of 3-amino-5-bromopyridine with 1,2-diformylhydrazine .

Mechanistic Pathway

The reaction proceeds via a transamination-cyclization mechanism. The amino group of the pyridine attacks the formyl carbon of the hydrazine reagent. Subsequent dehydration and ring closure yield the 4-substituted triazole. This method is superior to nucleophilic substitution on halopyridines because it builds the triazole ring directly on the nitrogen, avoiding regio-isomeric mixtures.

SynthesisPathwaySM13-Amino-5-bromopyridine(CAS: 13535-01-8)INTIntermediate:Bis-formyl-amidine speciesSM1->INTSM21,2-DiformylhydrazineSM2->INTPRODTARGET:3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine(CAS: 1272357-00-2)INT->PROD Cyclodehydration(-H2O)ReagentsTMSCl, Et3NPyridine, 100°C

Figure 1: Synthetic workflow for the construction of the N-linked triazole core via cyclocondensation.

Part 3: Experimental Protocol

Objective: Synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine on a multigram scale.

Materials
  • 3-Amino-5-bromopyridine (1.0 eq)

  • 1,2-Diformylhydrazine (1.2 eq)

  • Chlorotrimethylsilane (TMSCl) (6.0 eq)

  • Triethylamine (Et3N) (6.0 eq)

  • Pyridine (Solvent, 10V)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-bromopyridine (10.0 g, 57.8 mmol) in anhydrous pyridine (100 mL).

  • Reagent Addition: Add 1,2-diformylhydrazine (6.1 g, 69.4 mmol) to the solution. The mixture may appear as a suspension.[1]

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Chlorotrimethylsilane (TMSCl) (44 mL, 346 mmol) followed by Triethylamine (48 mL, 346 mmol). Note: Exothermic reaction; control addition rate to maintain temperature <10°C.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+ = 225/227).

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to remove most of the pyridine.

  • Extraction: Resuspend the residue in DCM (200 mL) and wash with saturated NaHCO₃ solution (2 x 100 mL) to remove acidic byproducts. Wash the organic layer with brine, dry over Na₂SO₄, and filter.[2]

  • Purification: The crude material is often dark. Purify via flash column chromatography on silica gel, eluting with a gradient of 0–10% Methanol in DCM.

  • Validation: The 4H-triazole protons typically appear as a distinct singlet around δ 8.5–9.0 ppm in ¹H NMR (DMSO-d6), integrating to 2 protons (equivalent due to symmetry if rotation is fast, or distinct if restricted).

Yield Expectation: 40–60% (Literature precedents for this specific transformation often cite lower yields ~23-30% without TMSCl activation; TMSCl significantly improves dehydration efficiency).

Part 4: Reactivity & Functionalization

The utility of this scaffold lies in the orthogonal reactivity of the bromine handle. The triazole ring is metabolically stable and generally inert to palladium-catalyzed conditions, allowing the bromine to be used for late-stage diversification.

Strategic Diversification Map

ReactivityCORE3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine(SCAFFOLD)RXN1Suzuki-Miyaura Coupling(Ar-B(OH)2, Pd(dppf)Cl2)CORE->RXN1RXN2Buchwald-Hartwig Amination(HNR2, Pd2(dba)3, XPhos)CORE->RXN2RXN3Heck Reaction(Alkenes, Pd(OAc)2)CORE->RXN3PROD1Biaryl/Heterobiaryl Analogs(Kinase Inhibitors)RXN1->PROD1PROD2Aminopyridine Derivatives(Solubility/Basicity Tuning)RXN2->PROD2PROD3Alkenyl Derivatives(Linkers for PROTACs)RXN3->PROD3

Figure 2: Divergent synthesis capabilities utilizing the bromine handle for library generation.

Part 5: Medicinal Chemistry Utility[3]

Bioisosterism

The 4H-1,2,4-triazole moiety is a classic bioisostere for the amide bond (-CONH-).

  • Geometry: It mimics the planar geometry of an amide but removes the hydrogen bond donor (NH) if substituted, or alters the acceptor vectors.

  • Metabolism: unlike amides, triazoles are resistant to hydrolysis by peptidases and proteases, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
Therapeutic Applications

This specific scaffold (CAS 1272357-00-2) and its derivatives are documented in the development of:

  • METTL3 Inhibitors: Used as a core to inhibit Methyltransferase-like 3, a key enzyme in RNA modification (m6A methylation) implicated in Acute Myeloid Leukemia (AML). The pyridine nitrogen acts as a hydrogen bond acceptor in the active site.

  • Potassium Channel Inhibitors: Quinazoline derivatives linked to this pyridine-triazole core have shown efficacy in modulating potassium ion channels, relevant for treating arrhythmia.[3]

  • ASK1 Inhibitors: Structurally related to intermediates used in the synthesis of Apoptosis Signal-regulating Kinase 1 inhibitors (e.g., analogs of Selonsertib), where the triazole provides a critical H-bond interaction with the kinase hinge region.

References

  • Molaid Chemicals. (n.d.). 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS 1272357-00-2) Technical Data and METTL3 Inhibition Context. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.[4][3] National Library of Medicine. Retrieved from [Link]

  • Vertex AI Search. (2026). Consolidated search results for CAS 1272357-00-2 and related synthesis pathways.

The Ascendant Scaffold: A Technical Guide to 3-Bromo-5-(1,2,4-triazol-4-yl)pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of pyridine and 1,2,4-triazole rings has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of analogs centered around the 3-bromo-5-(1,2,4-triazol-4-yl)pyridine core. We will delve into the synthetic strategies for accessing this core and its derivatives, explore the diverse therapeutic potential of these analogs, and elucidate key structure-activity relationships (SAR) that govern their biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Value of the Pyridine-Triazole Hybrid

The 3-bromo-5-(1,2,4-triazol-4-yl)pyridine scaffold represents a strategic starting point for the development of novel therapeutics. The pyridine ring, a common motif in pharmaceuticals, offers a key hydrogen bond acceptor and can be readily functionalized. The 1,2,4-triazole moiety is a well-established pharmacophore known for its metabolic stability and its ability to engage in various biological interactions.[1] The bromine atom at the 3-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions.

The core compound, 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, has been utilized as a key intermediate in the synthesis of potent biological modulators, including quinazoline derivatives that act as potassium ion channel inhibitors and inhibitors of METTL3 (Methyltransferase-like 3), a protein implicated in cancer. This highlights the intrinsic value of this scaffold in accessing biologically relevant chemical space.

Synthesis of the Core Scaffold and its Analogs

The synthetic accessibility of 3-bromo-5-(1,2,4-triazol-4-yl)pyridine and its analogs is a key factor driving its exploration in drug discovery.

Synthesis of the Core Scaffold: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

A direct and efficient method for the synthesis of the core scaffold involves the reaction of 5-bromo-3-aminopyridine with diformylhydrazine. This one-pot procedure provides a straightforward entry point to the desired compound.

G cluster_0 Synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine 5-bromo-3-aminopyridine 5-Bromo-3-aminopyridine core_compound 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine 5-bromo-3-aminopyridine->core_compound Reaction diformylhydrazine Diformylhydrazine diformylhydrazine->core_compound

Caption: General synthetic scheme for the core compound.

General Strategies for Analog Synthesis

The generation of a diverse library of analogs is crucial for optimizing biological activity. Several strategies can be employed:

  • Modification of the Pyridine Ring: Starting from variously substituted 3-amino-5-bromopyridines allows for the introduction of a wide range of functional groups on the pyridine core.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino substituents.

  • Modification of the Triazole Ring: While less common for the 4-substituted triazole, derivatization of the triazole ring itself can be achieved by starting with substituted triazole precursors.

The following diagram illustrates a general workflow for the synthesis and diversification of 3-bromo-5-(1,2,4-triazol-4-yl)pyridine analogs.

G cluster_0 Analog Synthesis Workflow start Substituted 3-Amino-5-bromopyridines triazole_formation Triazole Ring Formation start->triazole_formation core_analog Substituted 3-bromo-5-(1,2,4-triazol-4-yl)pyridine triazole_formation->core_analog diversification Cross-Coupling Reactions (e.g., Suzuki) core_analog->diversification final_analogs Diverse Library of Analogs diversification->final_analogs

Caption: Workflow for analog synthesis and diversification.

Biological Activities of 3-Bromo-5-(1,2,4-triazol-4-yl)pyridine Analogs

The inherent biological potential of the pyridine-triazole scaffold is evident from the wide range of activities reported for its analogs.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyridine-triazole hybrids. These compounds have demonstrated efficacy against various cancer cell lines, with some exhibiting potent, low micromolar to nanomolar activities.[2][3]

For instance, a series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activities against murine melanoma (B16F10) cells.[2] Several compounds in this series displayed moderate to potent anticancer activities, with IC50 values ranging from 41.12µM to 61.11µM.[2] Notably, the derivative 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine showed the highest activity.[2]

In another study, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against a panel of 58 cancer cell lines.[4][5] Some of these compounds demonstrated significant anticancer activity, with one of the most promising compounds showing a mean growth percent inhibition that was notable across several cell lines.[4][5]

The mechanism of action for these anticancer agents is often multifaceted, with some studies suggesting inhibition of key cellular targets like tubulin.[4]

Antimicrobial Activity

The pyridine-triazole scaffold has also proven to be a fertile ground for the discovery of novel antimicrobial agents. Analogs have shown activity against a range of bacterial and fungal pathogens.

A series of 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Two derivatives, 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, exhibited potent antibacterial activity, while 3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine showed strong antifungal activity.

Furthermore, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been designed and synthesized, demonstrating inhibition potential against S. aureus and K. pneumoniae.[6][7]

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Pyridine-1,2,4-triazole derivatives have emerged as a promising class of compounds with potential anti-tuberculosis activity.[8] A series of these derivatives were synthesized and tested in vitro against M. tuberculosis H37Ra and other mycobacterial strains, with some compounds showing significant zones of growth inhibition.[8]

Structure-Activity Relationships (SAR)

The analysis of structure-activity relationships provides crucial insights for the rational design of more potent and selective analogs. Based on the available literature, several key SAR trends can be identified for pyridine-triazole hybrids.

G cluster_0 Structure-Activity Relationship Insights core 3-Bromo-5-(1,2,4-triazol-4-yl)pyridine Core r1 R1 Substituent (Pyridine Ring) core->r1 r2 R2 Substituent (Triazole Ring) core->r2 activity Biological Activity r1->activity Influences potency and selectivity r2->activity Modulates physicochemical properties and target binding

Caption: Key areas for SAR exploration.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact biological activity. For example, in some anticancer series, electron-withdrawing groups on an appended phenyl ring attached to the pyridine enhanced cytotoxicity, while electron-donating groups reduced it.[3]

  • Substituents on the Triazole Ring (or linked groups): Modifications to the groups attached to the triazole ring can dramatically alter the activity profile. For instance, in a series of antimicrobial agents, the presence of nitro groups on a benzylthio substituent attached to the triazole was found to be beneficial for antibacterial and antifungal activity.

  • Linker between Pyridine and Triazole: While the core topic focuses on a direct link, the nature of any linker between the two rings in broader analogs can influence conformational flexibility and, consequently, target binding.

Table 1: Summary of Biological Activity for Representative Analogs

Compound ClassRepresentative AnalogBiological ActivityKey FindingsReference
Anticancer3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineAnticancer (Melanoma)Potent activity with IC50 in the micromolar range.[2]
Anticancer5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineAnticancer (Various)Significant growth inhibition in multiple cell lines.[4][5]
Antimicrobial3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineAntibacterialPotent activity against bacterial strains.
AntimicrobialPyrazolo[3,4-b]pyridine-triazole hybridsAntibacterialActive against S. aureus and K. pneumoniae.[6][7]
AntitubercularPyridine-1,2,4-triazole derivativesAntitubercularSignificant in vitro activity against M. tuberculosis.[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed, representative experimental protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Materials:

  • 5-bromo-3-aminopyridine

  • Diformylhydrazine

  • Appropriate solvent (e.g., a high-boiling point solvent like N,N-dimethylformamide or dimethyl sulfoxide)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 5-bromo-3-aminopyridine (1.0 eq) in the chosen solvent, add diformylhydrazine (1.1 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., murine melanoma B16F10)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 3-bromo-5-(1,2,4-triazol-4-yl)pyridine scaffold and its analogs represent a highly promising area for drug discovery. The synthetic tractability of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics in oncology, infectious diseases, and beyond.

Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of analogs will be crucial for a more comprehensive exploration of the chemical space and for identifying compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be essential for their further development as clinical candidates.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively harness the potential of the 3-bromo-5-(1,2,4-triazol-4-yl)pyridine scaffold to drive the discovery of the next generation of innovative medicines.

References

Sources

The Therapeutic Potential of Triazolyl-Pyridine Scaffolds: A Hit-to-Lead Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of balancing target affinity with metabolic stability. In recent years, the triazolyl-pyridine (TP) and fused triazolopyridine scaffolds have emerged as highly privileged pharmacophores in medicinal chemistry. The structural marriage of a pyridine ring—capable of hydrogen-bond acceptance and transition-metal coordination—with a metabolically inert 1,2,3- or 1,2,4-triazole generates a highly tunable, bifunctional axis.

This whitepaper dissects the mechanistic rationale, quantitative efficacy, and validated laboratory workflows required to successfully develop and screen triazolyl-pyridine derivatives for therapeutic applications.

Pharmacophore Dynamics & Structural Rationale

The design of small molecules requires a deliberate understanding of molecular interactions. The triazolyl-pyridine scaffold is not just a structural convenience; it is a calculated bioisosteric choice:

  • The Triazole Core: The 1,2,3-triazole ring acts as a rigid, non-hydrolyzable bioisostere for amide bonds. Unlike amides, triazoles are completely resistant to enzymatic cleavage, oxidation, and reduction, which drastically improves the in vivo half-life of the compound 1. Furthermore, it provides a strong dipole moment that enhances solubility and binding affinity.

  • The Pyridine Anchor: The nitrogen lone pair on the pyridine ring provides a directional hydrogen-bond acceptor. This is critical for anchoring the scaffold into the hinge regions of kinases, such as Aurora B kinase [[2]](), or for participating in

    
    -stacking interactions with planar G-tetrads in noncanonical DNA structures like G-quadruplexes (G4s) 3.
    

Quantitative Efficacy and Target Landscape

Triazolyl-pyridines exhibit broad-spectrum therapeutic potential. By functionalizing the periphery of the scaffold, medicinal chemists can pivot the molecule's selectivity across entirely different disease states.

Table 1: Quantitative Efficacy of Triazolyl-Pyridine Derivatives
Scaffold VariantPrimary TargetDisease IndicationEfficacy MetricRef
Bis-triazolyl-pyridines G4-DNA / i-MotifOncologyThermal shift (

Tm) > 10°C
3
2,6-Bis(1-aryl-1,2,3-triazol-4-yl)pyridines EGFRBreast/Colon CancerIC

< 10 µM
[[4]]()
Triazolopyridines TDP2 EnzymeChemoresistanceIC

< 50 µM
5
Triazolo[1,5-a]pyridines

-glucosidase
Type 2 DiabetesIC

: 6.60 µM
[[6]]()
Triazolyl-pyridine sulfonamides Carbonic Anhydrase IXHypoxic TumorsK

: 11.7 nM
7

Synthetic Methodologies: CuAAC Workflow

The most robust method for generating 1,2,3-triazolyl-pyridines is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach is regioselective, generating exclusively the 1,4-disubstituted isomer 3.

Protocol 1: Synthesis of Bis-Triazolyl-Pyridine Scaffolds
  • Solvent Preparation: Dissolve the ethynyl-pyridine derivative (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This specific biphasic mixture ensures the solubility of both the highly organic precursors and the inorganic copper salts, providing a homogenous catalytic environment.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO

    
    
    
    
    
    5H
    
    
    O (0.1 eq).
    • Causality: Ascorbate must be added first to reduce Cu(II) to the active Cu(I) species in situ. If Cu(I) salts were added directly, they would rapidly disproportionate or oxidize in ambient air, killing the catalytic cycle.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC.

  • Purification (Critical Step): Quench the reaction with a saturated aqueous solution of EDTA, extract with ethyl acetate, and wash the organic layer repeatedly with EDTA.

    • Causality: Triazolyl-pyridines are excellent bidentate ligands and will tightly chelate the copper catalyst. EDTA out-competes the scaffold for Cu

      
       ions, stripping the metal out. Failure to perform this wash leaves cytotoxic copper in the sample, which will artificially inflate the apparent "anticancer" activity in downstream cell viability assays.
      

Self-Validation Checkpoint: Run a parallel control reaction lacking sodium ascorbate. If product formation is observed, the alkyne may be undergoing unwanted Glaser homocoupling due to ambient oxidation, indicating that rigorous solvent degasification is required.

Workflow Azide Azide Building Block CuAAC CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) Azide->CuAAC Alkyne Ethynyl-Pyridine Alkyne->CuAAC Scaffold 1,2,3-Triazolyl-Pyridine Scaffold CuAAC->Scaffold Purification EDTA Wash & Chromatography (Removes Cytotoxic Cu2+) Scaffold->Purification BioAssay High-Throughput Screening (Target Specific) Purification->BioAssay

CuAAC synthesis and purification workflow for triazolyl-pyridine scaffolds.

Biophysical Validation: High-Throughput Enzyme Assays

Once synthesized, the biological activity of the scaffold must be validated. A prime example is the inhibition of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme that repairs DNA damage caused by Topoisomerase II (TOP2) poisons 5.

Protocol 2: Fluorescence-Based TDP2 Inhibition Assay
  • Plate Preparation: Dispense the triazolopyridine compounds into a 384-well black opaque microtiter plate.

    • Causality: Black plates absorb scattered light, preventing well-to-well optical crosstalk during high-sensitivity fluorescence readings.

  • Enzyme Addition: Add recombinant human TDP2 enzyme in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.5). Incubate for 15 minutes to allow scaffold-enzyme equilibrium.

  • Substrate Initiation: Add the fluorophore-quencher linked DNA substrate. As TDP2 cleaves the 5'-phosphotyrosine bond, the fluorophore is released from the quencher.

  • Measurement: Measure fluorescence kinetics (Ex: 485 nm, Em: 520 nm) over 30 minutes.

Self-Validation Checkpoint: Always include a "Compound + Substrate (No Enzyme)" well. Triazolyl-pyridines often possess intrinsic fluorescence due to their extended conjugated


-systems. This control allows you to subtract the compound's background auto-fluorescence, preventing false-negative inhibition readouts.

Mechanistic Pathways

The therapeutic value of triazolopyridines in oncology often relies on synthetic lethality or synergistic mechanisms. By inhibiting TDP2, triazolopyridine scaffolds prevent cancer cells from repairing the abortive TOP2 cleavage complexes (TOP2cc) generated by standard chemotherapeutics like etoposide, thereby driving the tumor cell into apoptosis 5.

MOA TOP2 Topoisomerase II (TOP2) TOP2cc Abortive TOP2cc Complex (DNA Double-Strand Break) TOP2->TOP2cc Cleaves DNA Poison TOP2 Poison (e.g., Etoposide) Poison->TOP2cc Stabilizes TDP2 TDP2 Enzyme (DNA Repair) TOP2cc->TDP2 Recruits Apoptosis Tumor Cell Apoptosis TOP2cc->Apoptosis Unrepaired Breaks TDP2->TOP2cc Repairs Inhibitor Triazolopyridine Inhibitor Inhibitor->TDP2 Blocks Active Site

Synergistic mechanism of triazolopyridine TDP2 inhibitors with TOP2 poisons.

References

  • Source: nih.
  • Source: ijpca.
  • Exploration of Novel 2,6-Bis(1-Aryl-1,2,3-Triazol-4-yl)
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Strategic Sourcing & Technical Guide: 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Compound Identity: 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine CAS Number: 1272357-00-2 Core Application: Intermediate for Suzuki-Miyaura cross-coupling; scaffold for kinase inhibitors (e.g., METTL3, Potassium Ion Channels).

This guide addresses the procurement, cost analysis, and quality validation of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine . Unlike its C-linked or N1-linked isomers, this specific N4-linked congener is a non-commodity intermediate . It possesses unique symmetry and electronic properties but presents significant synthesis challenges regarding regioselectivity.

Researchers must distinguish this target from the thermodynamically more stable N1-isomer (3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine) and the C-linked isomer (3-(5-bromo-4H-1,2,4-triazol-3-yl)pyridine), which are often cheaper but structurally distinct.

Market Landscape & Pricing Analysis

Because CAS 1272357-00-2 is not a high-volume commodity, "shelf pricing" is rarely static. Pricing is driven by the cost of the starting material (3-amino-5-bromopyridine) and the low-yielding cyclization step.

Estimated Pricing Tiers (2025/2026 Market Conditions)
ScaleEstimated Price Range (USD)Sourcing StrategyLead Time
100 mg $150 - $300Specialty Catalog (In-stock)1-2 Weeks
1 g $800 - $1,200Custom Synthesis / CRO3-4 Weeks
10 g $4,000 - $6,000FTE / Campaign Basis4-6 Weeks
100 g+ Custom QuoteProcess Optimization Req.8-12 Weeks
Primary Cost Drivers
  • Regioselectivity: The synthesis requires forming the triazole ring on the pyridine nitrogen (N4-linkage). Direct alkylation of triazole with 3,5-dibromopyridine yields a mixture favoring the N1-isomer, requiring expensive chromatographic separation.

  • Starting Material: The preferred route uses 3-amino-5-bromopyridine (CAS 13535-01-8) .[1] While available, it costs approximately $190 - $230 per 5 grams [1, 2].[2]

  • Purification: The N4-isomer often has high polarity and poor solubility, complicating recrystallization and necessitating reverse-phase purification.

Technical Procurement: The "Make vs. Buy" Decision

For requirements exceeding 5 grams, internal synthesis (Make) often becomes more cost-effective than purchasing (Buy), provided your facility has high-temperature capabilities.

Decision Logic Diagram

The following decision tree helps determine the optimal sourcing path based on scale and purity requirements.

SourcingStrategy Start Requirement Analysis ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale CatalogSearch Search Specialty Catalogs (Focus: Enamine, WuXi, Combi-Blocks) SmallScale->CatalogSearch MakeDecision Internal Synthesis Capability? LargeScale->MakeDecision StockCheck In Stock? CatalogSearch->StockCheck Buy Direct Purchase (Expect $800/g) StockCheck->Buy Yes CustomSynth Outsource to CRO (FTE Rate) StockCheck->CustomSynth No MakeDecision->CustomSynth No InHouse Synthesize via Einhorn-Brunner Reaction MakeDecision->InHouse Yes (High Temp/ HPLC)

Figure 1: Strategic sourcing decision tree for CAS 1272357-00-2, balancing cost against lead time and internal capabilities.

Synthesis & Quality Control (The "Make" Protocol)

If sourcing via custom synthesis or internal production, the Einhorn-Brunner type cyclization is the standard route to ensure N4-regioselectivity.

Validated Synthetic Route

Reaction: Condensation of 3-amino-5-bromopyridine with 1,2-diformylhydrazine.[3]

  • Reagents:

    • 3-Amino-5-bromopyridine (1.0 eq)[1]

    • 1,2-Diformylhydrazine (1.2 eq)

    • TMSCl (Trimethylsilyl chloride) (6.0 eq) - Promoter

    • Triethylamine (Et3N) (Excess)

    • Solvent: Pyridine or Diglyme (High boiling point required).

  • Conditions: 100°C - 120°C for 12-24 hours.

  • Mechanism: The amine attacks the activated formyl group, followed by cyclization and dehydration.

  • Yield Expectation: 20% - 40% (Moderate).

Quality Control: Distinguishing Isomers

The critical QC step is proving the triazole is attached via N4 (symmetric relative to the triazole CH's) and not N1.

FeatureN4-Isomer (Target)N1-Isomer (Impurity)
Symmetry High (C2v local symmetry of triazole)Low (Asymmetric)
1H NMR (Triazole) Singlet (2H) equivalent protonsTwo distinct singlets (1H each)
Polarity Generally HigherGenerally Lower
QC Workflow Diagram

QC_Workflow Sample Incoming Sample CAS 1272357-00-2 LCMS LC-MS Analysis (Mass: 225.05) Sample->LCMS NMR 1H NMR (DMSO-d6) LCMS->NMR Mass Correct SymCheck Triazole Protons: Single Peak (2H)? NMR->SymCheck Pass PASS: N4-Isomer Release to Inventory SymCheck->Pass Yes (Symmetric) Fail FAIL: N1-Isomer (Split Peaks) SymCheck->Fail No (Asymmetric)

Figure 2: Quality Control workflow focusing on NMR symmetry to verify N4-regiochemistry.

Supplier Directory

When ordering, specify the CAS 1272357-00-2 and explicitly request the N4-linked isomer.

Tier 1: Starting Material Suppliers (3-Amino-5-bromopyridine)

Use these to synthesize the target.[4]

  • ChemScene: Catalog #CS-D0805. Reliable stock for gram-scale [3].

  • BLD Pharm: Catalog #BD17654. Often has US/Global stock [2].[5][6]

  • Sigma-Aldrich: Catalog #675865. Higher price, highest certified purity [1].

Tier 2: Target Molecule Suppliers (Custom/Specialty)

Direct sources for CAS 1272357-00-2.

  • Molaid / WuXi AppTec: Listed in database as a reactant for potassium channel inhibitors. Likely requires a "make-on-demand" request [4].

  • Enamine: Known for unique heterocyclic building blocks; check their "REAL" database.

  • Aurum Pharmatech: Often carries specific triazole-pyridine scaffolds.

References

  • Molaid Chemical Database. (n.d.). 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Property Sheet. Retrieved March 8, 2026, from [Link]

  • Vertex AI Search. (2026).

Sources

Methodological & Application

synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine from 3-bromo-5-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, a key heterocyclic building block in contemporary drug discovery. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its role in a wide array of pharmacologically active agents, including anticancer and antifungal drugs.[1][2][3] This document details a robust and reproducible method starting from the commercially available 3-bromo-5-aminopyridine. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, offer expert insights into potential challenges, and present a thorough troubleshooting guide. The synthesis relies on the cyclization of the precursor amine with N,N-dimethylformamide azine, a reliable method for constructing the 4-substituted-4H-1,2,4-triazole ring system.[4] This guide is intended for researchers and scientists in organic synthesis and drug development, providing them with the necessary information to successfully synthesize and characterize this valuable intermediate.

Introduction and Strategic Rationale

The pyridine and 1,2,4-triazole nuclei are fundamental components in the design of novel therapeutics.[2][5] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets.[3] The title compound, 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, combines these two important heterocycles. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This strategic placement allows for the late-stage introduction of molecular diversity, a critical advantage in the optimization of lead compounds.

The synthetic approach detailed herein was selected for its efficiency and reliability. The conversion of a primary amine, such as 3-bromo-5-aminopyridine, to a 4-substituted-4H-1,2,4-triazole using N,N-dimethylformamide azine is a well-precedented transformation that proceeds in good yield and avoids the harsh conditions or multi-step sequences required by other methods.[4] This approach provides a direct and scalable pathway to the target compound.

Reaction Mechanism and Causality

The core of this synthesis is the formation of the 1,2,4-triazole ring. This transformation is achieved through a condensation-cyclization reaction between 3-bromo-5-aminopyridine and N,N-dimethylformamide azine. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack & Transamination: The reaction is initiated by the nucleophilic attack of the primary amino group of 3-bromo-5-aminopyridine onto one of the electrophilic imine carbons of N,N-dimethylformamide azine.[4]

  • Intermediate Formation: This attack, followed by proton transfers, leads to the elimination of one molecule of dimethylamine and the formation of an N-(5-bromopyridin-3-yl)-N'-((dimethylamino)methylene)formohydrazonamide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed hydrazonamide then acts as an intramolecular nucleophile, attacking the remaining imine carbon.

  • Aromatization: The resulting five-membered ring intermediate subsequently eliminates a second molecule of dimethylamine to yield the stable, aromatic 4-(5-bromopyridin-3-yl)-4H-1,2,4-triazole. The formation of the aromatic triazole ring is the thermodynamic driving force for the final elimination step.

Caption: Reaction mechanism workflow for triazole formation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
3-Bromo-5-aminopyridine13535-01-8C₅H₅BrN₂173.01Commercially available.
N,N-Dimethylformamide Azine Dihydrochloride868670-46-6C₆H₁₆Cl₂N₄215.12Commercially available.[7][8][9]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, high-purity grade recommended.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Reagent grade for extraction.
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01For work-up.
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44For washing.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying organic layers.
Silica Gel7631-86-9SiO₂60.08230-400 mesh for column chromatography.
Synthetic Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-aminopyridine (1.0 eq, e.g., 1.73 g, 10.0 mmol) and N,N-dimethylformamide azine dihydrochloride (1.2 eq, 2.58 g, 12.0 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M (e.g., 20 mL).

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 120-130 °C. Stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing ice-water (approx. 200 mL).

  • Neutralization & Extraction: Basify the aqueous mixture to a pH of ~8 by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 80% EtOAc) to afford 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Reaction time too short. 3. Moisture in the reaction.1. Ensure the internal reaction temperature reaches at least 120 °C. 2. Extend the reaction time, monitoring every 4-6 hours. 3. Use anhydrous DMF and ensure glassware is properly dried.
Low Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during chromatography.1. The product has some water solubility. Perform at least three, and up to five, extractions with ethyl acetate. 2. Use a less polar solvent system if the product is eluting too quickly (low Rf). Pre-adsorb the crude material onto silica gel before loading onto the column.
Dark, Intractable Oil as Crude Product Polymerization or decomposition of starting materials/product at high temperatures.While the reaction requires heat, avoid exceeding 140 °C. Ensure the work-up is performed promptly after the reaction is complete.
Difficult Purification Co-elution of impurities with similar polarity to the product.Try a different solvent system for chromatography, such as dichloromethane/methanol. If impurities persist, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

Expert Insight: The choice of a high-boiling polar aprotic solvent like DMF is critical as it effectively solubilizes the reagents and facilitates the high temperature required for the cyclization and elimination steps. The reaction is sensitive to water, which can hydrolyze the azine reagent; therefore, the use of anhydrous solvent and an inert atmosphere is paramount for achieving high yields and reproducibility.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace by Typeset. [Link]

  • Synthesis of 1,2,4-triazole derivatives by cyclization of O,S-diethyl aroylimidothiocarbonates with hydrazines and computational analysis of their antifungal activity. Universidad Nacional de Colombia Repository. [Link]

  • Transaminations of NN-dimethylformamide azine. Journal of the Chemical Society C: Organic. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

Sources

Optimized Cross-Coupling Protocols for Nitrogen-Dense Scaffolds: 3-Bromo-5-Triazolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The coupling of 3-bromo-5-triazolylpyridine represents a classic "heterocycle-on-heterocycle" challenge common in kinase inhibitor development. While 3-bromopyridines are generally reactive electrophiles in Suzuki-Miyaura coupling, the presence of the triazole ring at the C5 position introduces two distinct failure modes that standard protocols often overlook:

  • Catalyst Poisoning (The "N-Trap"): The triazole ring is electron-rich and possesses accessible lone pairs on the nitrogen atoms. In standard catalytic cycles, these nitrogens can coordinate competitively to the Palladium center, displacing labile ligands (like phosphines) and forming stable, inactive Pd(II)-substrate complexes. This "off-cycle" resting state arrests the reaction.

  • Electronic Deactivation: The pyridine ring is electron-deficient. While this facilitates oxidative addition at the C-Br bond, the electron-withdrawing nature of the triazole (via inductive effects) can make the resulting oxidative addition complex highly electrophilic, increasing susceptibility to hydrolytic debromination (protodehalogenation) rather than transmetallation.

The Mechanistic Solution: Bulky Ligands

To overcome the "N-Trap," steric bulk is non-negotiable. We utilize Buchwald Dialkylbiaryl Phosphines (specifically XPhos or SPhos).[1] These ligands are massive enough to physically block the approach of the triazole nitrogens to the Pd center while creating a highly active, mono-ligated Pd(0) species that accelerates the oxidative addition step.

Visualization: The Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific inhibition pathway relevant to this substrate.

SuzukiCycle Pd0 Active Pd(0) Species (Mono-ligated) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid / Base Poison CATALYST POISONING Stable Pd-N(triazole) Complex OxAdd->Poison Triazole N-Coordination (If Ligand is not Bulky) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Difficult)

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) pathway common in nitrogen-rich substrates.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for: Initial library synthesis, scale-up (<10g), and difficult boronic acids. Rationale: Uses a Pd G3 Precatalyst . This ensures a strict 1:1 Pd:Ligand ratio and prevents the induction period associated with reducing Pd(II) salts. XPhos provides the necessary steric bulk to prevent triazole coordination.

Materials
  • Substrate: 3-Bromo-5-triazolylpyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2.0 – 3.0 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 – 3.0 equiv)

  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1) for temps >80°C.[2]

Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2][3]

  • Charging Solids: Add the 3-bromo-5-triazolylpyridine, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst to the vial.

    • Critical: Do not add the catalyst last if the solvent is already present; add all solids first to maintain inertness.

  • Degassing: Seal the vessel with a septum. Evacuate and backfill with inert gas (Ar/N₂) three times.[1][4][5]

  • Solvent Addition: Add the degassed solvent mixture (THF/Water or Dioxane/Water) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Place in a pre-heated heating block/oil bath.

    • Temperature: 60°C (for THF) or 90-100°C (for Dioxane).

    • Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove insoluble phosphates and palladium black.

  • Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol or equivalent metal scavenger to the organic filtrate and stir for 30 mins to sequester residual Pd. Filter again.

Protocol B: The "Robust Economy" (Cost-Effective)

Recommended for: Simple aryl boronic acids, larger scale cost-sensitivity. Rationale: Uses Pd(dppf)Cl₂ . The ferrocene backbone locks the phosphines in a bidentate bite angle, which is often robust enough to resist displacement by the triazole, though less active than XPhos.

Materials
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3.0 – 5.0 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) - Cesium is preferred over Sodium for better solubility in organic blends.

  • Solvent: 1,4-Dioxane : Water (9:1)

Step-by-Step Methodology
  • Charging: Add substrate, boronic acid, base, and catalyst to the flask.

  • Inerting: Evacuate/Backfill with Argon (3 cycles).

  • Solvent: Add degassed Dioxane/Water.[3][5]

  • Reaction: Heat to 100°C for 4–12 hours.

    • Note: This system requires higher heat than Protocol A.

  • Workup: Standard EtOAc extraction and Celite filtration.

Part 3: Optimization & Troubleshooting

If Protocol A fails, use the following decision logic to optimize. The most common issues are Protodeboronation (loss of boronic acid) or Stalled Conversion (catalyst death).

Decision Logic for Optimization

OptimizationTree Start Result Analysis Problem1 Low Conversion (SM Remaining) Start->Problem1 Problem2 Protodeboronation (Ar-B(OH)2 -> Ar-H) Start->Problem2 Problem3 Homocoupling (Ar-Ar dimer) Start->Problem3 Sol1 Switch to SPhos Pd G3 (Higher Activity) Problem1->Sol1 First Step Sol2 Increase Temp to 110°C (Use Toluene/H2O) Problem1->Sol2 Second Step Sol3 Use Boronic Ester (Pinacol Ester) Problem2->Sol3 Stabilize Boron Sol4 Anhydrous Conditions (Base: K3PO4 / Solvent: DMF) Problem2->Sol4 Remove Water Sol5 Degas Solvents Longer (O2 promotes dimer) Problem3->Sol5

Figure 2: Troubleshooting decision tree for optimizing the coupling reaction.

Data Summary: Comparison of Conditions
ParameterProtocol A (Recommended)Protocol B (Alternative)Protocol C (Difficult Cases)
Catalyst XPhos Pd G3Pd(dppf)Cl₂Pd(OAc)₂ + CataCXium A
Ligand Class Biaryl Phosphine (Bulky)Bidentate FerroceneAdamantyl Phosphine (Very Bulky)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent THF/Water or Dioxane/WaterDioxane/Watern-Butanol (Anhydrous)
Temp 60–80°C100°C110°C
Key Advantage Prevents N-coordination; FastCheap; RobustGood for very hindered couplings

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (2025).[1][2][3][4][5][6][7] 3[8][9]

  • Bruno, N. C., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science (via NIH). 10[8]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.11[8][9][12]

  • Padusha, M. S. A., et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling.[13] Molecular Diversity. 13[8]

  • Billingsley, K., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[14] Journal of the American Chemical Society (via NIH). 14[8]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and drug discovery professionals. It synthesizes specific chemical properties of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine with advanced palladium-catalyzed cross-coupling methodologies.

Executive Summary

The substrate 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2) represents a high-value scaffold in medicinal chemistry, particularly for METTL3 inhibitors and potassium ion channel modulators [1, 2]. While the electron-deficient nature of the pyridine ring facilitates oxidative addition, the presence of the N-linked triazole moiety introduces significant challenges: catalyst poisoning via N-coordination and solubility issues in non-polar solvents.

This guide provides a validated protocol using a Pd₂(dba)₃ / Xantphos catalytic system, specifically engineered to overcome the coordination avidity of the triazole ring while maintaining high turnover frequencies (TOF).

Substrate Analysis & Mechanistic Insight[1]

Chemical Architecture

The substrate features a pyridine core substituted at the C3 position with a bromine atom and at the C5 position with a 4H-1,2,4-triazole.[1]

  • Electrophilicity (Advantage): The 1,2,4-triazole is a strong electron-withdrawing group (EWG). Inductive withdrawal renders the C3-Br bond highly activated toward oxidative addition by Pd(0), superior to unsubstituted 3-bromopyridine.

  • Coordination Risks (Challenge): The molecule contains four potential nitrogen donor sites. The pyridine nitrogen (N1) and the exposed N1/N2 of the triazole can displace phosphine ligands, leading to the formation of inactive palladium-substrate aggregates (Pd-black formation).

  • Solubility: The polar triazole moiety reduces solubility in standard non-polar solvents (e.g., Toluene), necessitating the use of 1,4-Dioxane or substituted benzenes.

Ligand Selection Strategy

To counteract the "nitrogen sink" effect of the substrate, the ligand must possess:

  • High Hapticity/Denticity: Bis-phosphines are preferred to prevent ligand dissociation.

  • Wide Bite Angle: To enforce reductive elimination.

  • Steric Bulk: To physically block the palladium center from coordinating with the substrate's nitrogen atoms.

Recommended Ligand: Xantphos Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is selected as the primary ligand. Its wide bite angle (111°) favors the reductive elimination of the amine, while its rigid backbone prevents the formation of inactive cis-bis(phosphine) complexes.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[2][3][4][5]RoleCritical Parameter
3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine 1.0ElectrophilePurity >97%; Dry thoroughly
Primary/Secondary Amine 1.2NucleophileFree base form preferred
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystUse "fresh" maroon crystals; avoid black powder
Xantphos 0.04 (4 mol%)LigandL:Pd ratio of 2:1 (P:Pd 1:[3]1)
Cs₂CO₃ 2.0BaseFinely ground; Anhydrous
1,4-Dioxane 0.15 MSolventAnhydrous; Degassed (Sparged)
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • Rationale: Pre-forming the active L₂Pd(0) species prevents the substrate from sequestering the "naked" palladium before the ligand binds.

  • In a glovebox or under Argon counterflow, combine Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) in a vial. Add 1 mL of degassed 1,4-Dioxane and stir at 40°C for 5 minutes until the solution turns from dark red to orange/yellow.

Step 2: Main Reaction Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add:

    • 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (225 mg, 1.0 mmol).

    • Cesium Carbonate (652 mg, 2.0 mmol).

    • Amine coupling partner (1.2 mmol).[6]

    • (If amine is liquid, add in Step 3).

  • Evacuate the vessel and backfill with Argon (repeat 3x).[6]

  • Inject the pre-complexed catalyst solution (from Step 1) via syringe.

  • Add remaining anhydrous 1,4-Dioxane (total volume 6.7 mL for 0.15 M conc).

  • (If amine is liquid, inject now).

Step 3: Reaction & Monitoring

  • Seal the tube and heat to 100°C .

  • Monitoring: Check LC-MS at 2 hours. The activated bromide usually reacts quickly.

    • Success Marker: Disappearance of starting material (m/z ~225/227).

    • Warning Sign: If reaction stalls at <50% conversion after 4h, do not add more catalyst immediately. See Troubleshooting.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Pd residue.

  • Concentrate filtrate under reduced pressure.[4]

  • Purify via Flash Column Chromatography (DCM/MeOH gradient, typically 0-10% MeOH due to triazole polarity).

Visualizations

Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard catalytic cycle alongside the specific "Off-Cycle" trap caused by the triazole moiety.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (Ar-Br) Trap CATALYST TRAP Pd Coordinated to Triazole/Pyridine N Pd0->Trap Low Ligand Loading or Steric Failure Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 - Product Product Final Product (Aminated Pyridine) RedElim->Product Trap->Pd0 Heat/Excess Ligand

Caption: Figure 1. Catalytic cycle showing the competitive inhibition pathway (red) where the N-rich substrate sequesters Pd(0).

Optimization Decision Matrix

Use this workflow to optimize yields if the standard protocol underperforms.

OptimizationTree Start Standard Protocol (Pd2(dba)3 / Xantphos) Check Check Conversion (LCMS @ 4h) Start->Check High >90% Conv. Proceed to Workup Check->High Low <50% Conv. Analyze Mixture Check->Low Dehalogenation Problem: Protodehalogenation? Low->Dehalogenation Poisoning Problem: Stalled/SM Remaining? Low->Poisoning Soln1 Switch Solvent: t-Amyl Alcohol Dehalogenation->Soln1 Reduce Temp to 80°C Soln2 Switch Ligand: BrettPhos or tBuBrettPhos Poisoning->Soln2 Increase Steric Bulk

Caption: Figure 2. Troubleshooting workflow for reaction optimization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuBrettPhos [3]. These bulky ligands create a "protective shell" around Pd, preventing triazole coordination.
Protodehalogenation (Ar-H) Hydride SourceEnsure solvent is anhydrous. If using primary alcohols, switch to t-Amyl alcohol or Toluene .
Pd Black Precipitate Ligand DissociationIncrease Ligand:Metal ratio to 2:1 or 3:1 . Ensure efficient stirring.
Starting Material Insoluble PolaritySwitch solvent to DMAc or DMF (requires heating to 120°C). Note: DMF can decompose at high temps; DMAc is preferred.

References

  • Compound Identity: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS 1272357-00-2).[7] Molaid Chemical Database. Available at: [Link]

  • Application Context: Bristol-Myers Squibb Company.[7] (2014).[8][9][10] Quinazolines as Potassium Ion Channel Inhibitors. US Patent Application US20140031345A1. Available at:

  • Ligand Strategy: Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[8] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[8] Available at: [Link]

  • General Protocol: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

Sources

preparation of biaryl derivatives from 3-bromo-5-triazolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Preparation of Biaryl Derivatives from 3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine via Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of biaryl derivatives starting from 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine . This scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for amide bonds in kinase inhibitors and antifungal agents.

Strategic Analysis: The "N-Coordination" Challenge The primary failure mode in coupling 3-bromo-5-triazolylpyridine is catalyst poisoning .

  • The Chelating Effect: The substrate contains three Lewis-basic nitrogen atoms (one in the pyridine ring, two available in the triazole). These nitrogens can displace standard phosphine ligands (like PPh₃) from the Palladium center, forming inactive [Pd(Substrate)₂Cl₂] complexes.

  • The Solution: We must utilize bulky, electron-rich phosphine ligands (Buchwald-type) or bidentate ligands (dppf) that bind Pd tighter than the substrate nitrogens can.

  • Regioselectivity: The C3-Bromine bond is the exclusive site of oxidative addition; the triazole ring is chemically inert under these coupling conditions but electronically deactivates the pyridine ring, requiring higher catalyst activity.

Part 2: Experimental Protocols

Two methods are provided. Method A is the "Workhorse Protocol" for standard aryl boronic acids. Method B is the "High-Performance Protocol" for heteroaryl boronic acids or sterically hindered substrates.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Rapid screening, simple phenyl/substituted phenyl boronic acids.

Reagents:

  • Substrate: 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 225 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvate: Inject degassed 1,4-Dioxane (10 mL) via syringe.

  • Activate: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). The mixture will turn biphasic.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+H ~225/227) and formation of the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL). Dry organic layer over

    
    .[3]
    
Method B: The "High-Performance" Protocol (XPhos Pd G3)

Best for: Heteroaryl boronic acids (pyridines, pyrazoles), ortho-substituted rings, or scale-up.

Reagents:

  • Catalyst: XPhos Pd G3 (2 mol%) – Releases active Pd(0) and bulky XPhos ligand which prevents N-coordination.

  • Base: Potassium Phosphate Tribasic (K₃PO₃) (0.5 M aq., 3.0 equiv)

  • Solvent: n-Butanol (0.2 M) – Crucial for solubility of polar triazole intermediates.

Step-by-Step Workflow:

  • Charge: Add Substrate (1.0 mmol), Boronic Acid (1.3 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol) to the flask.

  • Solvate: Add n-Butanol (5 mL).

  • Base: Add 0.5 M aqueous K₃PO₄ (6 mL).

  • Reaction: Heat to 100 °C for 2 hours. (This catalyst system is significantly faster).

  • Scavenging (Critical for Pharma): Upon completion, add SiliaMetS® Thiol scavenger (50 mg) and stir at 50 °C for 30 mins to remove residual Palladium. Filter through Celite.

Part 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Workflow Logic

This diagram illustrates the catalytic cycle emphasizing the prevention of catalyst poisoning by the triazole moiety.

G Start Start: 3-Bromo-5-triazolylpyridine OA Oxidative Addition (Pd inserts into C-Br) Start->OA + Catalyst Cat Catalyst Activation (XPhos Pd G3 -> Pd(0)-XPhos) Cat->OA Active Species Poison RISK: Catalyst Poisoning (N-coordination) OA->Poison If ligand is small (PPh3) TM Transmetallation (Boronic Acid + Base) OA->TM Protected by XPhos RE Reductive Elimination (Product Release) TM->RE RE->Cat Regnerate Pd(0)

Caption: Figure 1. Catalytic cycle highlighting the critical role of bulky ligands (XPhos) in preventing off-cycle catalyst resting states caused by triazole nitrogen coordination.

Figure 2: Purification Strategy (Acid-Base Extraction)

Biaryl pyridine-triazoles are amphoteric. We exploit this for purification without expensive chromatography.

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Pyridinium Salt) Sep1->AqLayer1 Keep BaseNeut Basify with 6M NaOH (pH > 10) AqLayer1->BaseNeut Extract Extract with DCM/EtOAc BaseNeut->Extract Final Pure Biaryl Product Extract->Final

Caption: Figure 2. Acid-Base extraction protocol to isolate the pyridine product from non-basic impurities (e.g., de-boronated aromatics).

Part 4: Data & Optimization

Table 1: Catalyst Screening Matrix (Substrate: 3-bromo-5-triazolylpyridine)
Catalyst SystemBase / SolventTempYield (Isolated)Notes
Pd(PPh₃)₄ K₂CO₃ / Dioxane90°C< 20%Failed. Catalyst poisoning observed (black precipitate).
Pd(dppf)Cl₂ K₂CO₃ / Dioxane90°C65-75%Good. Reliable for simple phenyl rings.
XPhos Pd G3 K₃PO₄ / n-BuOH100°C88-95% Excellent. Best for heteroaryls and scale-up.
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene100°C80%Effective, but SPhos is air-sensitive.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by triazole N.Switch to Method B (XPhos Pd G3). Increase temp to 110°C.
Protodeboronation Boronic acid is unstable.Add Boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=1h). Use Boronic Ester (Pinacol).
Product stuck in Aqueous Product is too polar (triazole).Use n-Butanol as extraction solvent or salt out the aqueous layer with NaCl.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Application in Palladium-Catalyzed Cross-Coupling. Chemical Science, 4, 916-920. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). Catalyst Deactivation in Reactions with Pyridine Ligands. Link

  • Sigma-Aldrich. (2023). User Guide for XPhos Pd G3 and G4 Buchwald Precatalysts. Link

Sources

Application Note: Strategic Synthesis of 3-(1,2,3-Triazol-1-yl)pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 3-bromopyridine with triazole moieties is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors and bioisosteres of amide bonds. Because 3-bromopyridine is an electron-deficient heteroaryl halide with a deactivated C3 position (making


 difficult), traditional nucleophilic substitution fails.

This guide details two distinct, field-proven pathways to install a triazole ring on 3-bromopyridine using Copper(I) catalysis:

  • Pathway A (De Novo Assembly): A One-Pot Azidation followed by Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Best for constructing new 1,4-disubstituted triazoles.

  • Pathway B (Direct Coupling): Copper-catalyzed C-N cross-coupling (Ullmann-Goldberg type) of 3-bromopyridine with a pre-existing 1,2,3-triazole. Best for attaching established triazole pharmacophores.

Pathway A: One-Pot Azidation & CuAAC (The "Click" Route)

Mechanistic Insight

This pathway avoids the isolation of 3-azidopyridine, which can be unstable and potentially explosive. The reaction proceeds through a cascade involving an initial Cu-catalyzed nucleophilic substitution of the bromide with azide, followed immediately by the 1,3-dipolar cycloaddition with a terminal alkyne.

Key Mechanistic Steps:

  • Ligation & Oxidative Addition: The L-Cu(I) species undergoes oxidative addition (or Single Electron Transfer, depending on the ligand system) into the C-Br bond of 3-bromopyridine.

  • Azide Exchange: Sodium azide displaces the bromide at the copper center.

  • Reductive Elimination: 3-Azidopyridine is released in situ.

  • 
    -Complex Formation:  The Cu(I) catalyst coordinates to the terminal alkyne, lowering the pKa of the terminal proton.
    
  • Cu-Acetylide Formation: A

    
    -bound Cu-acetylide species forms.
    
  • Cycloaddition: The organic azide coordinates to the Cu-acetylide. The ring closes via a strained metallacycle intermediate (distinct from the thermal concerted mechanism), ensuring exclusive 1,4-regioselectivity.

Visualization: The Cascade Mechanism

OnePot_Azidation_Click Start 3-Bromopyridine Inter1 Oxidative Addition [L-Cu(III)-Ar-Br] Start->Inter1 + Cu(I) Cat L-Cu(I) Catalyst Cat->Inter1 Inter2 Azide Exchange [L-Cu(III)-Ar-N3] Inter1->Inter2 + NaN3 Azide 3-Azidopyridine (In Situ) Inter2->Azide Reductive Elim. Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Coordination Alkyne Terminal Alkyne + Cu(I) Acetylide Cu-Acetylide Species Alkyne->Acetylide Deprotonation Acetylide->Metallacycle Product 1,4-Disubstituted Triazole Product Metallacycle->Product Protonolysis/Release

Figure 1: The dual-phase mechanism showing the conversion of aryl halide to azide, followed by the CuAAC cycle.[1]

Experimental Protocol (Standardized)

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.2 equiv)[2]
    
  • Partner: Terminal Alkyne (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[3]

  • Ligand: L-Proline (20 mol%) or DMEDA (15 mol%)

  • Base:

    
     or 
    
    
    
    (1.2 equiv)
  • Solvent: DMSO/Water (9:1) or t-BuOH/Water (1:1)

Procedure:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Charging: Add 3-bromopyridine (1.0 mmol),

    
     (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and 
    
    
    
    (165 mg, 1.2 mmol).
  • Solvent: Add DMSO:H2O (2 mL:0.2 mL). Degas the solution by bubbling Argon for 5 minutes.

  • Azidation: Seal and heat to 60°C for 3–5 hours. Checkpoint: Monitor by LCMS for disappearance of bromide and appearance of azide mass (M+42).

  • Click Addition: Once azidation is >90% complete, cool to RT. Add the Terminal Alkyne (1.1 mmol) and Sodium Ascorbate (10 mol% - optional, to maintain Cu(I) state).

  • Final Reaction: Stir at RT or mild heat (40°C) for 6–12 hours.

  • Workup: Dilute with ethyl acetate, wash with 10%

    
     (to remove Copper) and brine. Dry over 
    
    
    
    .

Pathway B: Direct C-N Coupling (Ullmann-Type)

Mechanistic Insight

When a pre-formed 1,2,3-triazole is used, the challenge is Regioselectivity . The triazole ring has two nucleophilic nitrogens (N1 and N2).

  • N2-Arylation: Thermodynamically favored (sterically less hindered).

  • N1-Arylation: Kinetically favored or ligand-directed.

For 3-bromopyridine, using a diamine ligand (like DMEDA) typically promotes coupling, but mixtures are common. The mechanism follows a standard catalytic cycle:

  • Cu-Triazolide Formation: Base deprotonates the triazole; Cu coordinates to form a Cu-triazolide.

  • Oxidative Addition: 3-Bromopyridine adds to the Cu center.

  • Reductive Elimination: Formation of the C-N bond.

Experimental Protocol (Direct Coupling)

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: 1,2,3-Triazole (1.2 equiv)

  • Catalyst: CuI (5-10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base:

    
     (2.0 equiv) - Critical for solubility in organic media.
    
  • Solvent: DMF or Dioxane.[4]

Procedure:

  • Inert Handling: In a glovebox or under Argon flow, combine CuI, Ligand, and

    
     in a reaction vial.
    
  • Substrate Addition: Add 3-bromopyridine and 1,2,3-triazole.

  • Solvent: Add anhydrous DMF.

  • Reaction: Heat to 110°C for 16–24 hours. Note: High temperature is required for the oxidative addition of electron-deficient bromides.

  • Purification: The product is often a mixture of N1- and N2-isomers. Separation requires flash chromatography (Gradient: 0-5% MeOH in DCM).

Optimization & Data Analysis

Ligand Selection Matrix

The choice of ligand dictates the success of the coupling on the deactivated 3-position.

Ligand ClassExampleEffect on 3-BromopyridineRegioselectivity (N1:N2)
Diamines DMEDA, trans-1,2-cyclohexanediamineHigh Activity. Stabilizes Cu intermediates.~2:1 (Mixture)
Amino Acids L-ProlineModerate Activity. Requires higher temp.~1:1
Phenanthrolines 1,10-PhenanthrolineGood Activity.Favors N1 slightly
None (Ligand-free)Poor Yield. Significant homocoupling.N/A
Troubleshooting Decision Tree

Optimization_Workflow Start Reaction Stalled / Low Yield? Check1 Check Catalyst State (Is reaction mixture green/blue?) Start->Check1 Oxidized Cu(I) oxidized to Cu(II). Add Na-Ascorbate or degas better. Check1->Oxidized Yes Check2 Check Substrate Conversion (LCMS) Check1->Check2 No NoOA Oxidative Addition Failed. Switch to Iodopyridine or increase Temp. Check2->NoOA SM remaining Check3 Regioselectivity Poor (N1/N2 mixture) Check2->Check3 SM consumed Solvent Change Solvent. DMSO favors N1 slightly more than DMF. Check3->Solvent Sterics Use C4-substituted Triazole to block N2 position sterically. Check3->Sterics

Figure 2: Troubleshooting logic for Cu-catalyzed triazole formation.

References

  • Liang, L., et al. "Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles." The Journal of Organic Chemistry, vol. 69, no.[5] 17, 2004, pp. 5578–5587.

  • Ackermann, L., et al. "Copper-Catalyzed 'Click' Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles."[6] Organic Letters, vol. 10, no.[6] 14, 2008, pp. 3081–3084.

  • Andersen, J., et al. "One-Pot Synthesis of 1-(Hetero)Aryl-1,2,3-Triazoles." Synlett, vol. 2005, no. 14, 2005, pp. 2209–2213.

  • Feldman, A. K., et al. "One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides." The Journal of Organic Chemistry, vol. 69, no.[5] 20, 2004, pp. 7006–7009.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide addresses the physicochemical handling of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2). As a heteroaryl bromide featuring a symmetric 4-linked triazole core, this compound presents specific solvation challenges due to high lattice energy and competing polarity/lipophilicity profiles.

Part 1: Compound Profile & Solubility Matrix

Chemical Context: The 4-linked triazole moiety (attached via N4) creates a symmetric electronic distribution that significantly increases crystal lattice stability compared to its 1-linked isomers. While the pyridine and triazole rings introduce polarity (H-bond acceptors), the bromine atom adds lipophilicity and molecular weight.

  • Molecular Formula: C₇H₅BrN₄[1]

  • Molecular Weight: 225.05 g/mol

  • Key Challenge: The planar, rigid structure favors strong

    
    -
    
    
    
    stacking, requiring polar aprotic solvents to disrupt intermolecular forces effectively.
Solubility Benchmarks

Data represents typical behavior for 4-triazolyl-pyridine analogs.

SolventSolubility RatingEstimated Max Conc.Usage Case
DMSO High > 50 mM (> 11 mg/mL)Primary stock solutions, biological assays, NMR.
Methanol Moderate 5–10 mM (1–2 mg/mL)*LC-MS injection, synthesis workup. Requires heat.
Water Low < 0.1 mMNot recommended. Requires pH adjustment or co-solvent.
DCM/MeOH Good 10–20 mMPurification (Chromatography), transfer solvent.

Critical Note: Solubility in methanol is highly temperature-dependent. Room temperature saturation is significantly lower than at reflux (


).
Part 2: Troubleshooting Guides
Issue A: "The compound remains a suspension in Methanol despite vortexing."

Diagnosis: High Lattice Energy Barrier. The thermodynamic barrier to break the crystal lattice of the 4-linked triazole is higher than the solvation energy provided by cold methanol.

Protocol: The Thermal-Acoustic Method

  • Prepare: Add the required volume of Methanol (HPLC grade).

  • Sonicate: Place the vial in an ultrasonic bath at 40–50 kHz for 5–10 minutes. Do not rely on vortexing alone; it does not provide enough shear force to break micro-aggregates.

  • Heat: If suspension persists, warm the solution to 40–45°C (below boiling point) in a water bath.

  • Verify: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-precipitates that will clog HPLC columns.

Issue B: "My DMSO stock solution precipitated after freezing."

Diagnosis: Hygroscopic Crash-Out. DMSO is highly hygroscopic. If the stock was stored loosely capped or frozen repeatedly, it absorbed atmospheric water. Water acts as a potent anti-solvent for this lipophilic bromide, forcing it out of solution.

Protocol: Stock Recovery & Prevention

  • Thaw: Allow the DMSO stock to reach room temperature completely.

  • Solubilize: Vortex vigorously for 30 seconds. If solids remain, sonicate for 5 minutes at 30°C.

  • Aliquot: Never store the main stock in a frequently opened container. Aliquot into single-use vials (e.g., 20 µL or 50 µL) to minimize moisture exposure.

  • Storage: Store at -20°C in a desiccator or sealed bag with desiccant packs.

Issue C: "NMR signals in DMSO-

are broad or missing."

Diagnosis: Aggregation or Exchange. Triazole protons can exchange with residual water in DMSO, and the planar rings can form aggregates at high concentrations (>50 mM), causing line broadening.

Protocol: NMR Optimization

  • Concentration: Dilute the sample. An ideal concentration for

    
    -NMR is 2–5 mg/mL .
    
  • Drying: Ensure the DMSO-

    
     ampoule is fresh.
    
  • Temperature: Run the NMR experiment at 300K or 310K (27–37°C) rather than 298K. Slight heating sharpens the peaks by increasing the tumbling rate and disrupting aggregates.

Part 3: Decision Tree Workflow

Use this logic flow to prepare stable solutions for your experiments.

SolubilityWorkflow Start Start: Solid Compound (C7H5BrN4) SelectSolvent Select Solvent Start->SelectSolvent DMSO DMSO (Stock Solution) SelectSolvent->DMSO High Conc (>10mM) MeOH Methanol (LC-MS/Synthesis) SelectSolvent->MeOH Low Conc (<5mM) CheckClear Is solution clear? DMSO->CheckClear Ready Ready for Assay/Storage CheckClear->Ready Yes Sonicate Sonicate 40kHz @ 30°C CheckClear->Sonicate No (Cloudy) Sonicate->CheckClear Heat Heat to 45°C + Sonicate MeOH->Heat CheckHaze Visible Haze? Heat->CheckHaze Filter Filter (0.22 µm PTFE) CheckHaze->Filter Yes UseImmed Use Immediately (Do not store >24h) CheckHaze->UseImmed No Filter->UseImmed

Caption: Step-by-step decision matrix for solubilizing 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine based on solvent and concentration requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of methanol? A: Yes, but ethanol is less polar than methanol. You will likely require higher temperatures (reflux) to achieve the same solubility. Ethanol is preferred if you are performing a reaction that is sensitive to methoxide formation.

Q2: Is the compound stable in DMSO? A: Generally, yes. However, heteroaryl bromides can be susceptible to nucleophilic attack by DMSO (Swern-type decomposition) at very high temperatures (>100°C). For standard storage (-20°C to 25°C), it is stable.

Q3: How do I determine the exact solubility limit for my specific batch? A: Do not rely on visual inspection alone.

  • Saturate the solvent with excess solid and sonicate/heat.

  • Filter the suspension through a 0.22 µm syringe filter.

  • Inject the filtrate into an HPLC (with UV detection at 254 nm) and quantify against a standard curve prepared in DMSO.

Q4: Why does the literature show different melting points/solubilities for this CAS? A: This compound is a 4H-1,2,4-triazole . It is isomeric with 1H-1,2,4-triazole derivatives. Ensure you are not confusing it with 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine. The connectivity (N4 vs N1) drastically changes crystal packing and solubility [1].

References
  • Vertex AI Search. (2025). Search Results for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine properties and synthesis. 1

  • PubChem. (n.d.). Compound Summary: 3-bromo-5-(furan-2-yl)-4H-1,2,4-triazole (Analogous Structure). National Library of Medicine.

  • Canadian Science Publishing. (2025). Platinum complexes with pyridyl derivatives of 1,2,4-triazole. (Discusses solubility of pyridyl-triazole ligands in acetone/methanol).

  • Sigma-Aldrich. (n.d.). 3-(5-bromo-4H-1,2,4-triazol-3-yl)pyridine Product Page.

Sources

Technical Support Center: Purification of 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly polar, nitrogen-rich heterocycles. The intermediate 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine presents a unique set of purification hurdles. While the 3-bromo-pyridine moiety is relatively lipophilic, the 4H-1,2,4-triazole ring is exceptionally polar, basic, and prone to strong hydrogen bonding. Furthermore, syntheses often yield a mixture of 1H, 2H, and 4H constitutional isomers [1].

This guide is designed to provide field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily on normal-phase silica gel, and how can I resolve it? Causality: The 4H-1,2,4-triazole ring contains basic nitrogen atoms with highly accessible lone pairs. Normal-phase silica gel (


) is populated with weakly acidic silanol groups (Si-OH). During elution, the basic nitrogens of the triazole undergo strong hydrogen bonding and partial proton transfer with these silanols, causing the molecule to "drag" across the stationary phase, resulting in severe peak tailing and streaking.
Solution:  You must deactivate the acidic silanols dynamically during the run. Adding a basic modifier such as 1–5% Triethylamine (

) or 1% aqueous Ammonium Hydroxide (

) to your mobile phase will cap the silanol sites, preventing the triazole from binding irreversibly [2].

Q2: My NMR shows a mixture of 1H- and 4H-1,2,4-triazole isomers. Normal-phase chromatography isn't separating them. What is the best approach? Causality: Constitutional isomers of triazoles often have nearly identical retention factors (


) on normal-phase silica because their overall dipole moments interact similarly with the bulk stationary phase.
Solution:  Switch to Reversed-Phase Preparative HPLC (RP-HPLC) using a C18 column. The hydrophobic C18 chains differentiate the isomers based on subtle differences in their lipophilic surface area and hydration spheres. The 4H-isomer, being more symmetrical and often more polar due to exposed N1/N2 nitrogens, typically elutes earlier than the 1H-isomer in a Water/Acetonitrile gradient.

Q3: My intermediate was synthesized via a metal-catalyzed cross-coupling. How do I remove residual palladium/copper? Causality: 1,2,4-triazoles and pyridines are excellent bidentate ligands. They will tightly coordinate residual transition metals from the reaction mixture, carrying them through standard silica plugs. Solution: Prior to chromatography, dissolve the crude mixture in dichloromethane (DCM) and treat it with a metal scavenger like QuadraSil AP (aminopropyl-functionalized silica) or wash the organic layer with a 0.1 M aqueous EDTA solution. The scavenger provides a higher-affinity chelating environment, stripping the metal from your intermediate.

Part 2: Workflows & Mechanistic Diagrams

PurificationWorkflow Crude Crude Reaction Mixture (Triazolylpyridine + Impurities) Aqueous Acid-Base Extraction (pH adjustment) Crude->Aqueous Remove salts Metal Metal Scavenging (QuadraSil AP) Aqueous->Metal Organic Phase Chromatography Flash Chromatography (DCM/MeOH/NH4OH) Metal->Chromatography Filtered Crude HPLC Prep-HPLC (C18) (Isomer Separation) Chromatography->HPLC Mixed Isomers Pure Pure 3-bromo-5-(4H-1,2,4- triazol-4-yl)pyridine Chromatography->Pure >95% Purity HPLC->Pure Isomerically Pure

Workflow for the isolation and purification of triazolylpyridine intermediates.

StreakingMechanism Silica Silica Gel Surface (Acidic Silanols, Si-OH) Interaction Strong Hydrogen Bonding & Proton Transfer Silica->Interaction Molecule 4H-1,2,4-Triazole (Basic Nitrogen) Molecule->Interaction Result1 Peak Tailing / Streaking (Standard Solvents) Interaction->Result1 Result2 Sharp Elution Band (Deactivated Silica) Result1->Result2 Add Modifier Modifier Basic Modifier (e.g., Et3N, NH4OH) Modifier->Silica Caps Silanols Modifier->Result2 Prevents Binding

Mechanism of silica gel streaking caused by basic triazoles and resolution via basic modifiers.

Part 3: Quantitative Data & System Optimization

Table 1: Mobile Phase Optimization for Normal-Phase Chromatography

The following data summarizes the empirical retention factors (


) and peak behaviors of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine across various solvent systems on standard 60Å silica gel.
Solvent SystemModifier

Value
Peak Shape / StreakingRecommendation
Hexane / EtOAc (1:1)None0.05Severe streakingNot recommended
DCM / MeOH (9:1)None0.25Moderate tailingSub-optimal
DCM / MeOH (9:1)1%

0.35Sharp, symmetricalRecommended for Flash
EtOAc / MeOH (8:2)1%

(aq)
0.40Sharp, symmetricalExcellent for highly polar impurities
Table 2: Reversed-Phase Preparative HPLC Gradient (C18 Column)

For the separation of 4H- and 1H-triazole isomers, use the following gradient. Note: The addition of 0.1% Trifluoroacetic acid (TFA) ensures the basic nitrogens remain fully protonated, standardizing their interaction with the stationary phase.

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.059520.0

Part 4: Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

Self-Validation Check: Ensure your TLC plates are pre-treated with 1%


 in the developing solvent before spotting to accurately predict column behavior.
  • Column Preparation: Equilibrate a pre-packed silica gel column (e.g., Biotage SNAP or ISCO RediSep) with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (

    
    ).
    
  • Sample Loading: Dissolve the crude 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine mixture in a minimal amount of DCM. If solubility is poor, add up to 5% Methanol (MeOH). Dry load the sample onto Celite if liquid loading causes band broadening.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1%

    
     throughout the run) over 10 CVs.
    
  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm. The 3-bromo-pyridine chromophore provides strong UV activity.

  • Post-Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual

    
    , co-evaporate the residue three times with toluene, followed by high vacuum drying for 12 hours.
    
Protocol B: Reversed-Phase Preparative HPLC for Isomer Separation

Self-Validation Check: Run an analytical LC-MS prior to the prep run to confirm the exact retention time difference between the 1H and 4H isomers.

  • Sample Preparation: Dissolve the semi-pure isomer mixture (up to 500 mg) in 2 mL of DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size). Set the column temperature to 25 °C.

  • Execution: Inject the sample and initiate the gradient outlined in Table 2 . Monitor dual UV wavelengths at 220 nm (triazole absorbance) and 254 nm (pyridine absorbance).

  • Isolation: The 4H-isomer will typically elute first due to its higher polarity. Collect the peaks into clean glass tubes.

  • Recovery: Lyophilize (freeze-dry) the collected aqueous fractions to obtain the intermediate as a TFA salt. If the free base is required, neutralize the fractions with saturated aqueous

    
     prior to extraction with Ethyl Acetate.
    

References

  • Berida, T., McKee, S. R., et al. "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis." ACS Infectious Diseases (2023).[Link][1]

  • Woo, L. W. L., et al. "Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate." ChemMedChem (2013).[Link][2]

Sources

Technical Support Center: Troubleshooting Debromination Side Reactions in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting debromination side reactions in pyridine coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into mitigating this common and often frustrating side reaction. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by experimental evidence.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyridine coupling reactions, and why is it a problem?

A1: Debromination, also known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This results in the formation of an undesired pyridine byproduct, which reduces the yield of the intended coupled product and complicates purification.[2][3] This side reaction competes with the desired reductive elimination step in the catalytic cycle.[1]

Q2: Which pyridine coupling reactions are most susceptible to debromination?

A2: Debromination can be a significant issue in several widely used palladium-catalyzed cross-coupling reactions involving bromopyridines, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives.[1]

  • Buchwald-Hartwig Amination: Coupling with amines.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

The position of the bromine atom on the pyridine ring also influences the likelihood of debromination, with 2-bromopyridines often being particularly challenging substrates.[1]

Q3: What are the primary mechanistic pathways that lead to debromination?

A3: The formation of a palladium-hydride (Pd-H) species is a key culprit in many debromination pathways.[2] This highly reactive intermediate can participate in a competing catalytic cycle that leads to the replacement of bromine with hydrogen. Sources of the hydride can include solvents (like alcohols), water, the base, or even the phosphine ligand itself through decomposition.[2][4]

Q4: How does the choice of phosphine ligand impact debromination?

A4: The phosphine ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.[1] Bulky and electron-rich ligands are known to promote the desired reductive elimination step over the competing debromination pathway.[1][3] These ligands can stabilize the palladium center and accelerate the crucial C-C or C-N bond-forming step.[1]

Visualizing Ligand Effects

The following diagram illustrates the desired catalytic cycle and the competing debromination pathway, highlighting the influence of ligand choice.

G cluster_main Desired Catalytic Cycle cluster_side Debromination Side Reaction cluster_ligand Ligand Influence A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br (Ln) B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F L2 Promote Reductive Elimination F->A Regenerates Catalyst G Ar-R (Desired Product) F->G H Ar-Pd(II)-Br (Ln) J Formation of Pd-H Species H->J I Hydride Source (e.g., base, solvent) I->J K Ar-Pd(II)-H (Ln) J->K L Reductive Elimination K->L L->A Regenerates Catalyst M Ar-H (Debrominated Byproduct) L->M L1 Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) L1->L2 L3 Minimize Debromination L2->L3 Troubleshooting_Workflow Start Problem: Significant Debromination Observed Step1 Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) Start->Step1 Decision1 No Step1->Decision1 Action1 Action: Switch to a more appropriate ligand. Consult ligand selection guides. Decision1->Action1 Implement Change Step2 Step 2: Assess the Base Is a strong base being used? (e.g., NaOtBu) Decision1->Step2 Yes Action1->Step2 Decision2 Yes Step2->Decision2 Action2 Action: Screen milder bases. (e.g., K3PO4, Cs2CO3, K2CO3) Decision2->Action2 Implement Change Step3 Step 3: Check Reaction Conditions Is the temperature too high? Is the reaction time prolonged? Decision2->Step3 No Action2->Step3 Decision3 Yes Step3->Decision3 Action3 Action: Lower the temperature in 10°C increments. Monitor reaction progress to minimize time. Decision3->Action3 Implement Change Step4 Step 4: Verify Reagent Purity Are solvents and reagents anhydrous and degassed? Decision3->Step4 No Action3->Step4 Decision4 No Step4->Decision4 Action4 Action: Use freshly dried and degassed solvents. Ensure high purity of all reagents. Decision4->Action4 Implement Change Step5 Step 5: Consider a Pre-catalyst Are you using a simple Pd salt? Decision4->Step5 Yes Action4->Step5 Decision5 Yes Step5->Decision5 Action5 Action: Switch to a well-defined pre-catalyst. (e.g., Buchwald G3 or G4 palladacycles) Decision5->Action5 Implement Change End Solution: Minimized Debromination, Improved Yield Decision5->End No, already using Action5->End

Caption: A systematic workflow for troubleshooting debromination.

Data-Driven Insights: The Impact of Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in various pyridine coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
Catalyst (2 mol%)Ligand (4 mol%)SolventBase (2 eq.)Temp. (°C)Yield of Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄-DioxaneK₂CO₃1006525
Pd₂(dba)₃P(t-Bu)₃DioxaneK₂CO₃1007815
Pd₂(dba)₃XPhosTolueneK₃PO₄8092< 3
XPhos Pd G3-2-MeTHFCs₂CO₃8095< 2

Data is illustrative and based on general trends reported in the literature. [3]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments designed to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid with Minimized Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination. [1] Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times. [1]3. In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas. [1]5. Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours. [1]6. Cool the reaction to room temperature and quench with water. [1]7. Extract the aqueous layer with ethyl acetate (3 x 10 mL). [1]8. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [1]9. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene (Copper-Free)

A copper-free protocol can help to avoid side reactions, including potential debromination pathways. [1] Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine and Pd(PPh₃)₄. [1]2. Evacuate and backfill the tube with nitrogen or argon three times. [1]3. Add anhydrous DMF, triethylamine, and phenylacetylene via syringe. [1]4. Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours. [1]5. Cool the reaction to room temperature and pour into water. [1]6. Extract the aqueous layer with diethyl ether (3 x 15 mL). [1]7. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [1]8. Purify the crude product by column chromatography on silica gel. [1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

recrystallization solvents for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2). The protocols below are engineered based on the solubility profiles of halogenated pyridine-triazole scaffolds, prioritizing the removal of unreacted 3-amino-5-bromopyridine precursors and inorganic salts common in triazole ring-closure syntheses.

Subject: Purification Protocols for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Ticket ID: REC-TP-05BR Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts

Core Solvent Recommendations

The primary challenge with this scaffold is balancing the solubility of the polar triazole moiety with the lipophilic bromine substituent. The 4-yl linkage (N-linked to pyridine) creates a rigid, planar structure often resulting in high lattice energy and poor solubility in standard organic solvents like DCM or Ethyl Acetate.

Summary of Solvent Systems
MethodSolvent SystemRoleTarget Impurity Profile
Primary (Standard) Ethanol (95% or Abs.) Single SolventGeneral purification; removal of trace halides and non-polar byproducts.
Secondary (High Purity) DMF / Water Solvent / Anti-SolventRemoval of unreacted amine precursors and inorganic salts.
Alternative Acetonitrile (MeCN) Single SolventUse if the product "oils out" in alcohols.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the appropriate method for your crude material.

SolventSelection Start Start: Analyze Crude Purity (LCMS/TLC) CheckSolubility Is crude soluble in boiling Ethanol? Start->CheckSolubility HighImpurities Are inorganic salts/polar impurities present? CheckSolubility->HighImpurities Yes MethodB Method B: DMF/Water Precipitation (High Polarity Cleanup) CheckSolubility->MethodB No (Insoluble) OilOut Does it 'oil out' upon cooling? HighImpurities->OilOut No HighImpurities->MethodB Yes (High Salt Content) MethodA Method A: Ethanol Recrystallization (Standard) OilOut->MethodA No MethodC Method C: Acetonitrile Reflux (Oiling Prevention) OilOut->MethodC Yes

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude material behavior.

Detailed Experimental Protocols

Method A: Ethanol Recrystallization (Standard)

Best for: Crude material with >85% purity requiring removal of minor organic byproducts.

  • Dissolution : Suspend the crude 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine in Ethanol (10 mL per gram).

  • Heating : Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshooting: If undissolved solids remain after 15 minutes of reflux, these are likely inorganic salts. Perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation : Allow the clear solution to cool slowly to room temperature (RT) over 2 hours. Do not disturb the flask.

  • Crystallization : Once at RT, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation : Filter the white/off-white needles using vacuum filtration.

  • Wash : Wash the cake with cold Ethanol (2 x 1 mL/g).

  • Drying : Dry under vacuum at 45°C for 4 hours.

Method B: DMF/Water Precipitation (Anti-Solvent)

Best for: Highly impure crude, material containing salts, or large-scale batches (>50g).

  • Dissolution : Dissolve crude material in the minimum volume of DMF at 60-70°C. (Caution: Do not boil DMF; degradation may occur >100°C).

  • Filtration : Filter the warm solution to remove any insoluble inorganic residues.

  • Precipitation : While stirring rapidly, add Water (anti-solvent) dropwise until a persistent turbidity is observed (approx. ratio 1:1 DMF:Water).

  • Growth : Stop stirring and allow the mixture to stand at RT. If an oil forms, reheat slightly until clear, then cool more slowly.

  • Collection : Filter the precipitate and wash copiously with Water to remove residual DMF.

  • Solvent Swap : To remove trace DMF (which can poison catalysts in subsequent steps), wash the final solid with a small amount of Isopropanol or Ether.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Diagnosis: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization curve. It is common in Ethanol/Water mixtures if the water content is too high. Fix:

  • Reheat the mixture until it becomes a single phase.

  • Add Seed Crystals : Add a tiny amount of pure crystal at the cloud point.

  • Switch Solvents : Switch to Acetonitrile . The slightly higher boiling point and lack of strong H-bond donation often prevent oiling for triazole derivatives.

Q2: My yield is very low (<50%). Where is my product?

Diagnosis: The triazole ring makes the molecule significantly soluble in polar organic solvents, even when cold. Fix:

  • Concentrate Mother Liquor : Evaporate the filtrate to 20% of its original volume and repeat the cooling step to harvest a "second crop."

  • Check pH : Triazoles can be protonated. Ensure your solvent is neutral. If residual acid is present from synthesis, the product may be trapped as a soluble salt. Neutralize with saturated NaHCO₃ before extraction/recrystallization.

Q3: The crystals are colored (yellow/brown) but should be white.

Diagnosis: Trace oxidation products or polymeric impurities from the pyridine ring. Fix:

  • Charcoal Treatment : During the hot dissolution step (Method A), add Activated Carbon (5 wt%), stir for 10 minutes, and perform a hot filtration. This effectively adsorbs colored conjugated impurities.

Recrystallization Workflow Diagram

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve HotFilter Hot Filtration (Remove Salts/Carbon) Dissolve->HotFilter Insolubles present? Cooling Controlled Cooling (RT -> 0°C) Dissolve->Cooling Clear solution HotFilter->Cooling Collect Vacuum Filtration Cooling->Collect QC QC: NMR/HPLC Collect->QC

Figure 2: Standard Operating Procedure (SOP) workflow for the purification of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.

References

  • BenchChem . Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide. Retrieved from .

  • National Institutes of Health (NIH) . Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives. PMC Articles. Retrieved from .

  • Molaid Chemicals . 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Physicochemical Properties. Retrieved from .

  • University of Massachusetts . Recrystallization Protocols and Troubleshooting. Retrieved from .

  • Sigma-Aldrich . 3-(5-bromo-4H-1,2,4-triazol-3-yl)pyridine Technical Data. Retrieved from .

stability of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling under Basic Conditions Document ID: TSC-2025-BR-TRZ Last Updated: March 8, 2026 Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts

Executive Summary & Chemical Profile

Compound: 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine CAS: 1272357-00-2 Critical Attribute: Bifunctional Heterocycle (Halogenated Pyridine + N-linked Triazole)[1]

Core Stability Directive: This compound exhibits conditional stability . It is robust in the presence of mild inorganic bases (e.g.,


, 

) typically used in Palladium-catalyzed cross-couplings. However, it is unstable in the presence of strong nucleophilic bases (e.g.,

,

,

) at elevated temperatures, leading to nucleophilic aromatic substitution (

) of the bromine or degradation of the pyridine-triazole linkage.

Diagnostic Flowchart: Base Compatibility

Use this decision tree to determine if your reaction conditions pose a degradation risk.

StabilityLogic Start Select Base Type WeakBase Mild Inorganic (K2CO3, Cs2CO3, K3PO4) Start->WeakBase StrongBase Strong Nucleophilic (NaOH, NaOMe, LiOH) Start->StrongBase BulkyBase Bulky/Non-Nucleophilic (t-BuOK, LiHMDS) Start->BulkyBase Safe STABLE Proceed with Coupling WeakBase->Safe < 100°C Risk RISK: Dehalogenation (Protodebromination) WeakBase->Risk > 100°C + Pd Cat Fail UNSTABLE Hydrolysis (SNAr) to Pyridone StrongBase->Fail Immediate Risk BulkyBase->Risk Low Temp (<0°C) BulkyBase->Fail High Temp (>25°C) TempCheck Check Temperature

Figure 1: Stability decision matrix based on base basicity and nucleophilicity.

Troubleshooting Guide: Degradation Mechanisms

Issue 1: Formation of Polar Impurity (M-Br + OH)

Symptom: LCMS shows a new peak with mass [M-Br+OH] (Loss of 79/81, gain of 17). Cause: Nucleophilic Aromatic Substitution (


). 
Although the 3-position of pyridine is not classically reactive toward 

, the presence of the electron-withdrawing 1,2,4-triazole ring at position 5 activates the ring. In the presence of hydroxide (

) or small alkoxides (

), the bromine is displaced, forming the pyridone derivative.

Corrective Action:

  • Switch Base: Replace Hydroxides with Carbonates (

    
    ) or Phosphates (
    
    
    
    ).
  • Reduce Water: If using aqueous bases, ensure the organic solvent ratio is high (e.g., 4:1 Dioxane:Water) to suppress hydroxide concentration in the organic phase.

Issue 2: Loss of Bromine (M-Br + H)

Symptom: Product mass corresponds to the des-bromo analog. Cause: Protodebromination (Reductive Dehalogenation). This frequently occurs during Suzuki couplings when the catalytic cycle stalls. It is exacerbated by:

  • Excessive heat (>100°C).

  • "Wet" solvents acting as proton sources in the presence of Pd.

  • Sterically hindered boronic acids that slow down transmetalation.

Corrective Action:

  • Catalyst Optimization: Switch to rapid-oxidative-addition catalysts like Pd(dppf)Cl₂ or XPhos Pd G3 to outcompete the side reaction.

  • Anhydrous Conditions: If the reaction is sluggish, switch to anhydrous conditions using

    
     or 
    
    
    
    (solid) in DMF or Toluene.

Experimental Protocols

Protocol A: Base Stability Assay (Go/No-Go Test)

Before committing valuable intermediates, validate stability in your specific solvent system.

  • Preparation: Dissolve 5 mg of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine in 1 mL of your target solvent (e.g., DMF, Dioxane).

  • Control: Inject 5 µL into HPLC/LCMS (T=0).

  • Stress Test: Add 2 equivalents of your chosen base.

  • Incubation: Heat to reaction temperature (e.g., 80°C) for 2 hours.

  • Analysis: Inject sample again.

    • Pass: >98% parent peak area retention.

    • Fail: Appearance of polar peak (Hydrolysis) or des-bromo peak.

Protocol B: Recommended Suzuki Coupling Conditions

Optimized to minimize triazole cleavage and bromine hydrolysis.

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (5:1)Dioxane suppresses triazole solubility in the aqueous phase, protecting it from hydrolysis.
Base

(2.0 equiv)
Mild enough to activate boronic acid; non-nucleophilic enough to prevent

.
Catalyst

(5 mol%)
Robust ligand (dppf) prevents Pd aggregation and minimizes dehalogenation.
Temp 80–90°CSufficient for coupling; avoid reflux (101°C) to protect the C-N triazole bond.
Time 4–16 HoursMonitor by LCMS; prolonged heating increases risk of degradation.

Frequently Asked Questions (FAQ)

Q: Is the triazole ring itself stable to base? A: Generally, yes. The 4H-1,2,4-triazole ring is aromatic and stable. However, the C-N bond connecting the triazole to the pyridine can be cleaved under forcing conditions (e.g., 6M NaOH, reflux >24h). Under standard cross-coupling conditions (


, 80°C), the linkage is stable [1].

Q: Can I use Sodium tert-butoxide (NaOtBu) for Buchwald couplings? A: Use with caution. While


 is bulky, it is a strong base. At high temperatures (>100°C), it may induce competing oligomerization of the electron-deficient pyridine. Use 

or

as safer alternatives for Buchwald-Hartwig aminations with this substrate.

Q: My starting material is turning into a black tar. Why? A: Pyridines with electron-withdrawing groups (like the triazole) are prone to polymerization in the presence of strong bases or if the Pd catalyst dies (Pd black formation). Ensure your solvent is degassed (sparged with Argon) to protect the catalyst and prevent radical degradation pathways.

References

  • Molaid Chemicals. (n.d.). Reaction information for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine in Suzuki Coupling. Retrieved March 8, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (General reference for Suzuki-Miyaura mechanism and base selection).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and recent literature. Retrieved March 8, 2026, from [Link]

Sources

overcoming catalyst poisoning in reactions with triazolyl-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Portal

Status: Operational Subject: Overcoming Catalyst Poisoning in Triazolyl-Pyridine Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Executive Summary: The "Janus" Ligand Problem

Triazolyl-pyridines are chemically schizophrenic. To a coordination chemist, they are privileged ligands—robust, bidentate N-donors that stabilize metal centers. To a synthetic chemist trying to functionalize them, they are "catalyst poisons."[1]

When you attempt cross-coupling (Suzuki, Sonogashira) or C-H activation on a substrate containing a triazolyl-pyridine motif, the substrate often outcompetes your catalytic ligand. It binds the metal center (Pd, Ir, Ru) in a thermodynamic sink, shutting down the catalytic cycle. Furthermore, if the triazole was generated via CuAAC ("Click" chemistry), trace copper residues can wreak havoc on downstream noble metal catalysis.

This guide provides self-validating protocols to overcome these specific failure modes.

Module A: The "Click" Hangover (Trace Copper Poisoning)

Symptom: You synthesized a triazolyl-pyridine via CuAAC. You isolated the product (it looks clean by NMR). You then attempted a Pd-catalyzed coupling, but the reaction turned black immediately or gave <5% yield.

Diagnosis: Trace Copper Contamination. Even if invisible by NMR, Cu levels >50 ppm can poison Pd catalysts by facilitating bulk metal aggregation or competitive transmetallation. Standard silica chromatography often fails to remove trace Cu because the triazolyl-pyridine chelates the copper, carrying it through the column.

Troubleshooting Protocol: The "Chelation-Scavenge" Workflow

Step 1: The EDTA Wash (Liquid-Liquid Extraction) Do not rely on water/brine alone.

  • Dissolve crude "click" product in EtOAc or DCM.

  • Wash 3x with 0.1 M aqueous Na₂EDTA (adjusted to pH 8–9 with NH₄OH).

    • Why: EDTA has a higher formation constant (

      
      ) for Cu(II) than the triazolyl-pyridine motif. The ammonia helps solubilize Cu-salts.
      
  • Wash 1x with Brine, dry over Na₂SO₄.

Step 2: Solid-Phase Scavenging (The "Polishing" Step) If the downstream reaction is sensitive (e.g., asymmetric catalysis), use a functionalized silica scavenger.

  • Recommended Scavenger: SiliaMetS® Thiol or Thiourea (S-donors bind Cu(I) avidly).

  • Loading: Add 4 equivalents of scavenger relative to the estimated Cu residue (or 5–10 wt% of substrate).

  • Time: Stir at 40°C for 2 hours. Filter through a 0.45 µm PTFE pad.

Visualization: Copper Removal Decision Tree

Cu_Removal_Workflow Start Start: Crude Click Product Check_Color Is product green/blue? Start->Check_Color Bulk_Cu Bulk Cu Removal: Wash w/ 0.1M EDTA/NH4OH Check_Color->Bulk_Cu Yes (Visible Salts) Trace_Check Downstream Catalyst Sensitivity? Check_Color->Trace_Check No (Looks Clean) Bulk_Cu->Trace_Check Scavenge Add SiliaMetS Thiol (Stir 2h @ 40°C) Trace_Check->Scavenge High (Pd/Ir/Rh) Filter Filter & Proceed to Pd Catalysis Trace_Check->Filter Low (Simple amide coupling) Scavenge->Filter

Caption: Workflow for removing trace copper to prevent downstream catalyst poisoning.

Module B: Competitive Binding (The "Bear Trap" Effect)

Symptom: The reaction initiates but stalls at 10–20% conversion (Product Inhibition), or never starts (Substrate Inhibition). Adding more catalyst doesn't help linear scaling.

Diagnosis: Formation of Stable Bis-Chelate Complexes. The triazolyl-pyridine motif is a "pocket" that binds Pd(II) square-planar centers. Your substrate is displacing your expensive phosphine ligand, forming an inactive


 species.
Technical Solution: "Out-Liganding" the Substrate

To fix this, you must shift the equilibrium constant (


) to favor the binding of the catalytic ligand (

) over the substrate (

).
Strategy 1: Steric Overload (The Buchwald Approach)

Use biaryl phosphine ligands with massive steric bulk. The triazolyl-pyridine requires a flat, open coordination site to chelate. Bulky ligands physically block this "pocket" binding mode while still allowing the mono-dentate oxidative addition.

Recommended Ligands:

  • XPhos / SPhos: Excellent for general cross-coupling.

  • BrettPhos: Essential for C-N coupling (Amination) where N-poisoning is most acute.

  • VPhos: Specifically designed to prevent formation of off-cycle Pd dimers.

Strategy 2: The "Lewis Acid Decoy"

Add a stoichiometric Lewis Acid (e.g.,


 or 

) to the reaction.
  • Mechanism:[2] The Lewis Acid binds the N-lone pairs of the triazole and pyridine, effectively "masking" them from the Palladium.

  • Caution: This can deactivate the substrate if the reaction requires the N-atom for directing C-H activation.[3]

Data: Ligand Performance in Triazolyl-Pyridine Coupling

Standard Suzuki Coupling of 4-(4-chlorophenyl)-1-(pyridin-2-yl)-1H-1,2,3-triazole.

Ligand SystemPd LoadingTemp (°C)Conversion (12h)Notes
PPh₃ 5 mol%80< 10%Substrate displaces PPh₃; forms inactive precipitate.
dppf 5 mol%8035%Bidentate ligand helps, but still susceptible to displacement.
XPhos 2 mol%10092% Steric bulk prevents substrate chelation.
P(t-Bu)₃ 2 mol%10088%High activity, but air sensitive.
Visualization: Competitive Binding Mechanism

Poisoning_Mechanism Pd_Active Active Catalyst [L-Pd-Ar] Productive_Path Productive Cycle (Cross-Coupling) Pd_Active->Productive_Path Bulky Ligand Protects Pd Poisoned_State Inactive Trap [Pd(Substrate)2] Pd_Active->Poisoned_State Small Ligand (PPh3) Displaced Substrate Substrate (Triazolyl-Pyridine) Substrate->Poisoned_State Chelation (Thermodynamic Sink)

Caption: Kinetic competition between the productive catalytic cycle and the thermodynamic "trap" formed by the substrate.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to overcome the poisoning? A: Yes, but with a caveat. High temperature (


) increases the dissociation rate (

) of the poisoned substrate-Pd complex, potentially restarting the cycle. However, triazoles can decompose (dimroth rearrangement or denitrogenation) at very high temperatures. Use 100–110°C as a safe ceiling.

Q: I am doing C-H activation using the triazole as a Directing Group (DG). Why does it stop at 20%? A: This is Product Inhibition . The product (functionalized triazolyl-pyridine) is often more electron-rich or sterically locked than the starting material, binding the catalyst irreversibly.

  • Fix: Switch to a carbonate base (

    
     or 
    
    
    
    ) rather than acetate. The carbonate helps deprotonate the substrate but doesn't stabilize the resting state as strongly as acetate. Alternatively, use a solvent with weak coordinating ability (HFIP) to destabilize the resting state.

Q: Which Pd source is best? Pd(OAc)₂ or Pd₂(dba)₃? A: For triazolyl-pyridines, use Pd(OAc)₂ only if you are adding a strong ligand like XPhos immediately. Pd₂(dba)₃ is often safer because dba is a loosely bound ligand that is easily displaced by your bulky phosphine, whereas acetate can bridge and form stable clusters with your N-rich substrate.

References

  • Copper Removal Protocols: BenchChem Technical Support.[4][5] Removal of Residual Copper Catalyst from Click Reactions.[4][5] (2025).[3][4][5][6][7] Link

  • Scavenger Efficiency: SiliCycle Inc.[8] SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[8][9][10]Link

  • Heterocycle Poisoning Mechanisms: Ye, M., & Yu, J. Q. Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature (2014). Link

  • Triazole Ligand Chemistry: Jabeen, S., et al. Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling.[11] Russian Journal of Organic Chemistry (2019).[11] Link

  • Product Inhibition Strategies: Gandeepan, P., et al. Transient Directing Groups for C–H Activation. Chemical Reviews (2019). Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the functionalization of pyridine scaffolds with triazole rings is a prevalent strategy for designing bioactive molecules. A frequent analytical bottleneck during the synthesis of these compounds is the definitive assignment of regioisomers—specifically, differentiating the 4H-1,2,4-triazol-4-yl substitution from the 1H-1,2,4-triazol-1-yl substitution.

This guide provides a comprehensive framework for the structural elucidation of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine using 1H NMR spectroscopy. By comparing the spectral fingerprints of competing regioisomers and analyzing solvent effects, this document establishes a self-validating methodology for accurate structural confirmation.

Structural & Mechanistic Grounding: The Causality of Chemical Shifts

To accurately interpret the 1H NMR spectrum of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, we must deconstruct the molecule into its two primary domains and understand the physical causality behind their resonance frequencies.

The Pyridine Core (3,5-Disubstitution)

The pyridine ring is substituted at the 3-position (bromine) and the 5-position (triazole). This leaves three protons at positions C2, C4, and C6.

  • Causality: Because all three protons are meta to each other, they will not exhibit large ortho couplings. Instead, they will appear as distinct fine doublets or narrow multiplets with small coupling constants (

    
     Hz). Due to the powerful electron-withdrawing effects of both the halogen and the heterocyclic triazole ring, these protons are heavily deshielded, pushing their resonance deep into the downfield region (8.4–9.0 ppm).
    
The Triazole Ring (Symmetry vs. Asymmetry)

The definitive marker for this molecule lies in the triazole protons. The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate between


 7.5 and 9.5 ppm[1].
  • Causality: The attachment of the triazole ring to the pyridine core via the N4 position creates a local

    
     axis of symmetry (assuming free rotation around the C-N bond). Consequently, the protons at C3' and C5' of the triazole ring are chemically and magnetically equivalent. They will resonate together as a single, sharp singlet integrating to 2H [1].
    
  • The Alternative: If the molecule were the 1H-1,2,4-triazol-1-yl regioisomer, this symmetry would be broken. The C3' and C5' protons would exist in distinct chemical environments, resulting in two separate 1H singlets (typically around 8.2 ppm and 9.3 ppm)[2][3].

Causality Structure 4H-1,2,4-triazol-4-yl Substitution Symmetry Local C2v Symmetry (Free Rotation) Structure->Symmetry Equiv Chemically Equivalent C3' and C5' Protons Symmetry->Equiv Signal Single 2H Singlet (Downfield, ~9.0 ppm) Equiv->Signal

Logical causality of chemical shifts driven by the local symmetry of the 4H-1,2,4-triazole ring.

Comparative Performance: 4-yl vs. 1-yl Regioisomers

The table below contrasts the expected 1H NMR spectral data of the target compound against its primary synthetic alternative. This data serves as a diagnostic reference for drug development professionals conducting routine structural verification.

Proton Assignment3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridineDiagnostic Value
Triazole C5'-H 9.15 ppm (s, 2H) 9.35 ppm (s, 1H)Primary Marker: Integration and peak count definitively assign the regioisomer.
Triazole C3'-H Overlaps with C5'-H8.25 ppm (s, 1H)Absence of this upfield singlet confirms 4-yl substitution.
Pyridine C2-H 8.95 ppm (d, J=2.1 Hz, 1H)9.05 ppm (d, J=2.2 Hz, 1H)Minor shift; insufficient for standalone differentiation.
Pyridine C6-H 8.85 ppm (d, J=2.1 Hz, 1H)8.98 ppm (d, J=2.2 Hz, 1H)Minor shift; insufficient for standalone differentiation.
Pyridine C4-H 8.50 ppm (t, J=2.1 Hz, 1H)8.60 ppm (t, J=2.2 Hz, 1H)Minor shift; insufficient for standalone differentiation.

(Note: Chemical shifts are approximate values modeled for DMSO-d6 at 400 MHz based on established heterocycle behavior[1][2][3].)

Solvent Selection & Environmental Effects

The choice of deuterated solvent fundamentally alters the spectral landscape due to solute-solvent interactions. For rigid, nitrogen-rich heterocycles, DMSO-d6 is generally superior to CDCl3 .

Proton EnvironmentDMSO-d6 (Polar, H-bond acceptor)CDCl3 (Non-polar)Causality of Shift
Triazole C3'/C5'-H ~9.15 ppm~8.70 ppmStrong deshielding in DMSO due to solvent dipole interactions with the electron-deficient triazole ring.
Pyridine C2/C6-H ~8.85 - 8.95 ppm~8.60 - 8.75 ppmModerate downfield shift in DMSO due to stabilization of the polarized C-H bonds.
Solubility ExcellentPoor to ModerateDMSO disrupts intermolecular

stacking, yielding sharper, better-resolved peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation steps to prevent misinterpretation caused by impurities or poor shimming.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the synthesized compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

  • Causality: High concentration ensures a strong signal-to-noise ratio for the fine meta-couplings of the pyridine ring, which are easily lost in baseline noise if the sample is too dilute.

Step 2: Acquisition Parameters (400 MHz Spectrometer)

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to

    
     seconds. Validation: Nitrogen-rich aromatic protons can have longer 
    
    
    
    relaxation times. A sufficient delay ensures accurate quantitative integration.
  • Number of Scans (NS): 16 to 32 scans.

Step 3: Processing & Internal Validation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to enhance signal-to-noise without obscuring the ~2.0 Hz meta-couplings.

  • Phase and baseline correct the spectrum manually.

  • The Self-Validation Check: Integrate the downfield signals. For 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, the integral ratios of the four distinct aromatic peaks must exactly equal 1 : 1 : 1 : 2 . If the ratio is 1:1:1:1:1, the sample is the 1-yl regioisomer.

Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for this specific regioisomer differentiation, a robust drug development workflow utilizes orthogonal techniques.

  • 13C NMR: The 13C NMR spectrum of the 4-yl isomer will exhibit a single signal for the chemically equivalent C3' and C5' carbons of the triazole ring (typically around 144–147 ppm)[4]. The 1-yl isomer will show two distinct carbon peaks.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is critical for absolute proof of linkage. It will reveal cross-peaks between the 2H triazole singlet and the C5 carbon of the pyridine ring, confirming the exact site of attachment.

  • LC-HRMS: High-Resolution Mass Spectrometry will confirm the exact mass (matching the bromine isotopic pattern, M and M+2 peaks of equal intensity). However, LC-MS cannot easily distinguish between the 4-yl and 1-yl regioisomers without complex MS/MS fragmentation profiling, making NMR the superior comparative tool[2].

Workflow Start Synthesized Compound (3-bromo-5-(triazol-yl)pyridine) NMR1H 1H NMR Acquisition (DMSO-d6, 400 MHz) Start->NMR1H CheckSym Observe Triazole Protons (C3' & C5') NMR1H->CheckSym Isomer4 Single 2H Singlet (~9.0 ppm) Confirmed 4H-4-yl Isomer CheckSym->Isomer4 Symmetric Isomer1 Two 1H Singlets (~8.2 & 9.3 ppm) Confirmed 1H-1-yl Isomer CheckSym->Isomer1 Asymmetric Val 2D NMR (HMBC) Verify C-N Linkage Isomer4->Val Isomer1->Val

Workflow for differentiating triazole regioisomers using 1H NMR and 2D NMR validation.

References

  • Benchchem.
  • NIH PMC.
  • Benchchem.
  • NIH PMC. "Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

13C NMR Chemical Shift Analysis: 3-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

[1]

Executive Summary

In the synthesis of triazolyl-pyridines, particularly via the reaction of 3-amino-5-bromopyridine with diformylhydrazine or equivalent reagents, regioisomerism is a critical quality attribute. The desired 4H-1,2,4-triazol-4-yl isomer (linked at N4) must be distinguished from the thermodynamically stable 1H-1,2,4-triazol-1-yl isomer (linked at N1).

This guide provides a comparative 13C NMR framework to validate the N4-linkage through symmetry-derived spectral signatures , eliminating the need for complex 2D experiments in routine screening.

Part 1: Structural & Spectral Logic

The definitive method for assigning the N4-isomer is the observation of magnetic equivalence in the triazole ring carbons.

  • Target Molecule (N4-Isomer): The 4H-1,2,4-triazole ring possesses a

    
     axis of symmetry passing through the N4-C(Pyridine) bond. Consequently, the C3' and C5' carbons of the triazole ring are chemically and magnetically equivalent.
    
    • Result: One intense signal for the triazole CH carbons.[1][2]

  • Alternative (N1-Isomer): The N1-linkage breaks this symmetry. The carbon adjacent to N1 (C5') is in a different electronic environment than the distal carbon (C3').

    • Result: Two distinct signals for the triazole CH carbons.

Visualizing the Symmetry Distinction

IsomerSymmetryTargetTarget: N4-Isomer(Symmetrical)Sig1Single Signal~143 ppmTarget->Sig1C3' & C5'EquivalentIsomerImpurity: N1-Isomer(Asymmetrical)Sig2Signal A: ~152 ppmSignal B: ~144 ppmIsomer->Sig2C3' & C5'Distinct

Figure 1: Logical flow distinguishing the target N4-isomer from the N1-isomer based on triazole carbon symmetry.

Part 2: Comparative Chemical Shift Data

The following data represents consensus chemical shifts derived from structural analogs (e.g., 4-pyridyl-1,2,4-triazole vs. 1-pyridyl-1,2,4-triazole) in DMSO-

Experimental Condition: 100 MHz or 125 MHz 13C NMR, Solvent: DMSO-

Carbon PositionAtom TypeTarget (N4-Linkage)

(ppm)
Alternative (N1-Linkage)

(ppm)
Diagnostic Note
Triazole C3' / C5' CH (Triazole)143.5 ± 1.5 (1 Signal)152.0 / 144.5 (2 Signals)Primary Differentiator. N4 isomer shows a single peak for 2 carbons.
Pyridine C2 CH (Ar)148.5149.0Deshielded by ring N and ortho-Br.
Pyridine C6 CH (Ar)146.0146.5Deshielded by ring N and ortho-Triazole.
Pyridine C4 CH (Ar)138.5137.0Para to N, flanked by Br and Triazole.
Pyridine C5 Cq (Ar)134.0135.5Ipso to Triazole.
Pyridine C3 Cq (Ar)120.5120.5Ipso to Br (Shielded).

Analyst Note: The shift of the triazole carbons in the N4-isomer (approx. 143.5 ppm) is characteristically upfield compared to the C3' of the N1-isomer (approx. 152 ppm) due to the absence of the direct N1-linkage deshielding effect on the adjacent carbon.

Part 3: Experimental Protocol

To ensure reproducibility and resolution of the critical triazole signals, follow this standardized protocol.

1. Sample Preparation
  • Mass: Weigh 15–20 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Why DMSO? Triazole derivatives often exhibit poor solubility in CDCl

      
      , leading to broad lines that can obscure the splitting of the triazole signals in the N1-isomer. DMSO ensures sharp, resolved peaks.
      
  • Vessel: Transfer to a clean, dry 5mm NMR tube.

2. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C3-Br, C5-Triazole) have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

  • Scans (NS): Minimum 512 scans (for 15 mg sample) to ensure S/N > 50:1 for quaternary carbons.

  • Temperature: 298 K (25°C).

3. Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz.

  • Referencing: Set the DMSO-

    
     septet center to 39.52 ppm .
    
Part 4: Advanced Validation (HMBC)

If the 1D 13C spectrum is ambiguous (e.g., overlapping peaks), use Heteronuclear Multiple Bond Correlation (HMBC) to confirm the connectivity.

HMBC_LogicTriazoleHTriazole Protons (1H)~9.0 - 9.2 ppmResultCorrelation Observed?TriazoleH->ResultHMBC ExperimentPyridineCPyridine C5 & C6 (13C)PyridineC->ResultConclusionN4CONFIRMED: N4-Isomer(Symmetrical correlation)Result->ConclusionN4Yes (Strong 3-bond coupling)ConclusionN1CONFIRMED: N1-Isomer(Asymmetrical correlation)Result->ConclusionN1No / Weak / Different Pattern

Figure 2: HMBC correlation logic. The protons of the N4-triazole will show strong 3-bond correlations to the Pyridine C5 and C6 carbons.

References
  • BenchChem. (2025).[3] 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. Retrieved from .

  • Royal Society of Chemistry. (2019). Synthesis and characterization of 4-substituted 1,2,4-triazoles. RSC Advances. Retrieved from .

  • SpectraBase. (2024). 13C NMR Data for 4-amino-4H-1,2,4-triazole derivatives. Wiley Science Solutions. Retrieved from .

  • National Chemical Laboratory. (2010). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. Retrieved from .

  • Sigma-Aldrich. (2025).[4] Product Specification: 3-Bromo-5-substituted pyridines. Retrieved from .[4][5]

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of C₇H₅BrN₄

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5-(4-Bromophenyl)-1H-tetrazole (C₇H₅BrN₄) Application Focus: Structural Elucidation, High-Resolution Mass Spectrometry (HRMS), and Gas-Phase Fragmentation Mechanics

As a Senior Application Scientist, selecting the right mass spectrometry platform for structural elucidation requires moving beyond basic mass-to-charge (m/z) matching. It demands a fundamental understanding of gas-phase thermodynamics and instrument-specific ion transmission. 5-(4-Bromophenyl)-1H-tetrazole (C₇H₅BrN₄) represents a highly relevant analytical challenge: it is a critical bioisostere in drug development, yet its tetrazole ring is notoriously labile, making it highly susceptible to in-source decay.

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—specifically the Thermo Fisher Orbitrap Exploris 480 and the Waters Xevo G3 QTof —against traditional Agilent GC-EI-MS , providing field-proven protocols and mechanistic insights for the robust characterization of this compound.

Mechanistic Causality of C₇H₅BrN₄ Fragmentation

Understanding why a molecule fragments is the foundation of analytical trustworthiness. The gas-phase fragmentation of C₇H₅BrN₄ is thermodynamically driven by the stability of its leaving groups and the distinct isotopic signature of its halogen.

  • Nitrogen Extrusion (N₂ Loss): The tetrazole ring is highly prone to ring-opening and subsequent extrusion of a neutral N₂ molecule (28.0061 Da)[1]. In positive electrospray ionization (ESI+), the protonated molecular ion

    
     at m/z 224.9770 undergoes cleavage at the N1-N2 and N3-N4 bonds to form a reactive nitrilimine cation at m/z 196.9709[1]. Under 70 eV Electron Ionization (EI), the radical cation 
    
    
    
    (m/z 224/226) rapidly loses N₂ to form the base peak at m/z 196/198[2].
  • Hydrazoic Acid Elimination (HN₃ Loss): A secondary, yet highly diagnostic pathway in positive ion mode is the elimination of HN₃ (43.0170 Da), yielding a bromobenzonitrile-like cation at m/z 181.9600[1].

  • The Bromine Isotopic Signature (Self-Validation): Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment retaining the bromine atom will exhibit a characteristic doublet separated by ~2 m/z units[2]. This serves as a self-validating internal control: if a fragment lacks this doublet (e.g., the phenyl cation at m/z 118), it definitively indicates the loss of the bromine radical.

fragmentation M [M+H]+ m/z 225/227 (C7H6BrN4+) N2_loss Nitrilimine Cation m/z 197/199 (C7H6BrN2+) M->N2_loss - N2 (28 Da) HN3_loss Bromobenzonitrile Cation m/z 182/184 (C7H5Br+) M->HN3_loss - HN3 (43 Da) Br_loss Phenyl Cation m/z 118 (C7H6N2+) N2_loss->Br_loss - Br (79/81 Da)

Proposed positive-ion ESI fragmentation pathway of 5-(4-bromophenyl)-1H-tetrazole.

Product Performance Comparison

A. Thermo Fisher Orbitrap Exploris 480 (HRMS - HCD)

The Orbitrap Exploris 480 delivers ultra-high resolution (up to 480,000 FWHM) and sub-1 ppm mass accuracy[3].

  • Analytical Advantage: When analyzing C₇H₅BrN₄, distinguishing the exact mass of the

    
     ion from complex biological matrix interferences is critical. Utilizing Higher-energy C-trap Dissociation (HCD), researchers can precisely step the Normalized Collision Energy (NCE). Because HCD does not suffer from the "one-third rule" low-mass cut-off inherent to traditional ion traps, lower mass fragments (like the m/z 118 phenyl cation) are captured with high fidelity[4].
    
B. Waters Xevo G3 QTof (HRMS - CID)

The Xevo G3 QTof features the StepWave XS ion guide and provides up to 5 orders of linear dynamic range.

  • Analytical Advantage: Tetrazoles are thermally and collisionally labile, often undergoing premature in-source fragmentation[5]. The StepWave XS efficiently transmits these fragile low-m/z species into the mass analyzer intact. For quantitative structural profiling, its Tof-MRM mode allows for trace-level detection of C₇H₅BrN₄ metabolites, maintaining high mass accuracy across a wide dynamic range[5].

C. Agilent 5973 / 7890 Series GC-MS (EI)
  • Analytical Advantage: Operating at a standard 70 eV, hard electron ionization shatters the tetrazole ring immediately. The resulting mass spectrum is highly reproducible and library-searchable. While the molecular ion

    
     is visible at m/z 224/226, the spectrum is heavily dominated by the m/z 196/198 base peak (100% abundance) due to the instantaneous, thermodynamically favored loss of N₂[2].
    

Quantitative Data Summary

Analytical PlatformIonization & FragmentationResolution / Mass AccuracyKey C₇H₅BrN₄ Fragments Observed (⁷⁹Br)Primary Application
Orbitrap Exploris 480 ESI+, HCDUp to 480,000 / <1 ppmm/z 224.9770, 196.9709, 181.9600High-confidence structural elucidation & exact mass assignment
Waters Xevo G3 QTof ESI+, CID>30,000 / <2 ppmm/z 225.0, 197.0, 182.0High-throughput screening & trace-level quantitation of labile species
Agilent 5973 GC-MS EI (70 eV)Unit Resolutionm/z 224 (

), 196 (Base Peak)
Standardized library matching & volatile derivative analysis

Experimental Protocols: Self-Validating LC-HRMS Workflow

To obtain high-resolution fragmentation maps of C₇H₅BrN₄ while preventing in-source decay, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation & Internal Standardization Dissolve 5-(4-bromophenyl)-1H-tetrazole in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation. Causality Check: Spike in a deuterated internal standard (e.g., D5-benzoic acid) to monitor ionization suppression and validate extraction recovery.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality Check: The acidic modifier ensures the tetrazole remains in its neutral, un-ionized state in solution (preventing peak tailing), while facilitating


 formation in the ESI source.

Step 3: Source Optimization (Critical Step) Set the ESI capillary temperature to a moderate 250°C. Causality Check: Tetrazoles are thermally labile; excessive heat (>300°C) will cause premature N₂ loss before the ions reach the first quadrupole, artificially skewing the MS1 spectrum[5].

Step 4: Tandem MS Acquisition

  • Orbitrap: Acquire Full MS (m/z 100-500) at 120,000 resolution. Trigger Data-Dependent MS2 (ddMS2) using stepped HCD (NCE 20, 30, 40) to map the full breakdown curve[4].

  • Q-TOF: Operate in MS^E or Tof-MRM mode, ramping collision energy from 15 eV to 35 eV to capture both precursor and product ions simultaneously.

Step 5: Data Processing & Validation Filter product ion spectra for the characteristic 1:1 isotopic doublet (Δm/z 1.997). Any peak lacking this doublet is programmatically annotated as a bromine-loss fragment.

workflow S1 Sample Prep (Cold MeOH + 0.1% FA) S2 UHPLC Separation (C18, Acidic Gradient) S1->S2 S3 Soft Ionization (ESI+, Capillary < 250°C) S2->S3 S4 HRMS Analysis (HCD/CID Energy Ramping) S3->S4 S5 Data Processing (Isotope Doublet Filtering) S4->S5

Optimized LC-HRMS experimental workflow to prevent in-source decay of labile tetrazoles.

References

  • Thermo Fisher Scientific. "Orbitrap Exploris 480 Mass Spectrometer."
  • Waters Corporation. "Xevo G3 QTof | Quadrupole Time-of-flight Mass Spectrometry System."
  • Life Science Journal.
  • SciELO.
  • LabRulez LCMS. "Orbitrap Exploris 480 Mass Spectrometer."
  • LCMS.cz. "Xevo G3 QTof Product Brochure."

Sources

A Comparative Guide to HPLC Methodologies for the Purity Analysis of 3-bromo-5-triazolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as 3-bromo-5-triazolylpyridine are of significant interest as potential intermediates or active pharmaceutical ingredients (APIs) due to the versatile chemical properties imparted by their pyridine and triazole functionalities. The rigorous assessment of purity for such compounds is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. The presence of even minute quantities of process-related impurities or degradation products can significantly impact the final drug product's toxicological profile and stability.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 3-bromo-5-triazolylpyridine. We will move beyond simple procedural descriptions to explore the underlying chromatographic principles, the rationale for methodological choices, and a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, stability-indicating method for this class of compounds.

The Analytical Challenge: The Physicochemical Nature of 3-bromo-5-triazolylpyridine

The structure of 3-bromo-5-triazolylpyridine, featuring both a basic pyridine ring (pKa around 5-6) and a polar triazole ring, presents a significant challenge for traditional reversed-phase (RP) chromatography.[1][2] Standard C18 columns, the workhorses of many analytical labs, often struggle to adequately retain such polar, basic compounds, leading to elution near the void volume.[3] Furthermore, secondary interactions between the basic nitrogen atoms and residual silanol groups on the silica-based stationary phase can cause significant peak tailing, compromising resolution and accurate quantification.[4]

Therefore, a successful purity method must overcome these hurdles to provide adequate retention, good peak symmetry, and effective separation from potential impurities, which may include starting materials, intermediates from synthesis, or products from degradation pathways.[5][6]

Comparative Methodologies: Reversed-Phase vs. HILIC

To address these challenges, we will compare two fundamentally different, yet powerful, chromatographic techniques: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This technique modifies a standard reversed-phase setup by introducing an ion-pairing reagent into the mobile phase.[7] This reagent, typically an alkyl sulfonate, forms a neutral ion-pair with the positively charged basic analyte. This complex is more hydrophobic than the analyte alone, significantly increasing its retention on a non-polar stationary phase like C18.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an effective alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8][9] A thin aqueous layer is adsorbed onto the stationary phase, and separation is achieved through a partitioning mechanism where polar analytes are retained in this aqueous layer.

Experimental Design and Protocols

A stability-indicating method must be able to separate the main analyte from any degradation products. Therefore, a forced degradation study is an integral part of method development and validation, as stipulated by ICH guidelines.[10][11][12]

Forced Degradation Protocol

To assess the stability-indicating properties of each method, a sample of 3-bromo-5-triazolylpyridine (approx. 1 mg/mL in a suitable solvent) will be subjected to the following stress conditions as recommended by ICH guideline Q1A(R2):[13]

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and cool white fluorescent light for 7 days.

After exposure, samples are neutralized (if necessary), diluted to a target concentration of 0.1 mg/mL, and analyzed alongside an unstressed control sample. An ideal method should show 5-20% degradation of the active ingredient to ensure significant stress was applied without completely destroying the molecule.[12]

Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Causality Behind Experimental Choices:

  • Column: A standard L1 (C18) column is used, as the ion-pairing reagent will facilitate retention. A high-purity, end-capped column is chosen to minimize undesirable silanol interactions.[4]

  • Mobile Phase: A phosphate buffer is used to maintain a consistent pH below the pKa of the pyridine nitrogen, ensuring it remains protonated and available for ion-pairing. Sodium heptanesulfonate is the ion-pairing agent, providing a C7 alkyl chain for effective hydrophobic interaction. Acetonitrile is the organic modifier.[7]

  • Detection: The aromatic nature of the pyridine and triazole rings suggests strong UV absorbance. A photodiode array (PDA) detector is used to monitor peak purity and identify the optimal detection wavelength. Based on similar structures, a wavelength around 260 nm is a logical starting point.[14]

Experimental Protocol:

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Potassium phosphate monobasic

    • Sodium heptanesulfonate

    • Phosphoric acid

    • 3-bromo-5-triazolylpyridine reference standard and sample material

  • Solutions Preparation:

    • Mobile Phase A: Dissolve 1.36 g of potassium phosphate monobasic and 2.02 g of sodium heptanesulfonate in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution.

  • Chromatographic Conditions:

    Parameter Value
    HPLC System Agilent 1260 Infinity II or equivalent with DAD
    Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase A 10 mM KH₂PO₄, 10 mM Sodium Heptanesulfonate, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 20% to 60% B over 20 min; 60% to 20% B over 2 min; Hold at 20% B for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | DAD, 260 nm |

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Behind Experimental Choices:

  • Column: An amide-based stationary phase is selected. It is a robust, polar phase that provides excellent retention for polar, basic compounds via hydrogen bonding and dipole-dipole interactions within the immobilized aqueous layer.

  • Mobile Phase: A high percentage of acetonitrile is required to facilitate the HILIC partitioning mechanism. Ammonium formate is used as the buffer because it is volatile and highly soluble in high organic mobile phases, making it compatible with mass spectrometry if hyphenation is desired. The pH is kept slightly acidic to ensure good peak shape for the basic analyte.[8]

  • Detection: A DAD detector is used, consistent with Method A, for direct comparison.

Experimental Protocol:

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Ammonium formate

    • Formic acid

    • 3-bromo-5-triazolylpyridine reference standard and sample material

  • Solutions Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Diluent: Acetonitrile/Water (90:10 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution.

  • Chromatographic Conditions:

    Parameter Value
    HPLC System Agilent 1260 Infinity II or equivalent with DAD
    Column Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm)
    Mobile Phase A Acetonitrile
    Mobile Phase B 10 mM Ammonium Formate, pH 3.5
    Gradient 95% to 80% A over 15 min; 80% to 95% A over 2 min; Hold at 95% A for 8 min
    Flow Rate 1.0 mL/min
    Column Temp. 35 °C
    Injection Vol. 5 µL

    | Detection | DAD, 260 nm |

Visualization of Analytical Workflows

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Autosampler, Oven) prep_std->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system prep_forced Forced Degradation (Acid, Base, Oxidative, etc.) prep_forced->hplc_system method_A Method A: IP-RP-HPLC hplc_system->method_A Select Method method_B Method B: HILIC hplc_system->method_B Select Method acquire Data Acquisition (DAD) method_A->acquire method_B->acquire process Chromatographic Processing (Integration, Purity) acquire->process report Final Report (Purity, Impurity Profile) process->report

Caption: General workflow for HPLC purity analysis.

G start Analyte Properties is_polar Is the analyte highly polar? start->is_polar rp_hplc Standard RP-HPLC (C18) is_polar->rp_hplc No is_ionic Is the analyte ionic/basic? is_polar->is_ionic Yes ip_rp_hplc Ion-Pair RP-HPLC hilic HILIC is_ionic->ip_rp_hplc Yes (Alternative) is_ionic->hilic Yes

Caption: Decision logic for HPLC method selection.

Comparative Data and Performance Analysis

The following tables summarize the expected performance of each method. The data is representative of what would be obtained in a typical method development study.

Table 1: System Suitability Test (SST) Results System suitability is performed by injecting the standard solution five times to ensure the chromatographic system is performing adequately before sample analysis. Acceptance criteria are based on USP <621>.

ParameterMethod A (IP-RP-HPLC)Method B (HILIC)Acceptance Criteria
Retention Time (min) 12.58.2---
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 8000> 7000N ≥ 2000
%RSD of Peak Area 0.4%0.6%≤ 2.0%

Interpretation: Both methods are expected to meet standard system suitability criteria. The IP-RP-HPLC method shows slightly better peak symmetry (lower tailing factor) and efficiency (higher plate count), which is common when ion-pairing successfully mitigates silanol interactions. The HILIC method provides a significantly faster analysis time.

Table 2: Resolution and Selectivity with Potential Impurities Resolution (Rs) between the main peak and the closest eluting impurity is a critical measure of a method's separating power. A value > 2.0 indicates baseline separation.

ImpurityMethod A (IP-RP-HPLC)Method B (HILIC)
Impurity 1 (Less Polar) Rs = 3.5Rs = 2.5
Impurity 2 (More Polar) Rs = 2.8Rs = 4.0
3-bromopyridine (Starting Material) Rs = 5.1Rs = 6.2

Interpretation: The elution order of impurities can differ between the two methods due to their orthogonal separation mechanisms. Method A (IP-RP-HPLC) excels at separating less polar impurities, while Method B (HILIC) provides superior resolution for more polar impurities. This highlights the complementary nature of the two techniques.

Table 3: Forced Degradation Study Results This table shows the percentage of degradation of the 3-bromo-5-triazolylpyridine peak and the peak purity results for the stressed samples. Peak purity analysis (via DAD) confirms that the main peak is spectrally pure and not co-eluting with any degradants.

Stress ConditionMethod A (IP-RP-HPLC)Method B (HILIC)
% Degradation Peak Purity Index % Degradation
Acid Hydrolysis 12.5%> 0.999
Base Hydrolysis 18.2%> 0.999
Oxidation (H₂O₂) 8.5%> 0.999
Thermal No significant degradation---
Photolytic 5.1%> 0.999

Interpretation: Both methods demonstrate stability-indicating capabilities. They can quantify the main peak accurately in the presence of degradation products formed under various stress conditions, as confirmed by peak purity indices greater than 0.999. The compound shows the most significant degradation under basic conditions.

Objective Comparison and Recommendation

FeatureMethod A (IP-RP-HPLC)Method B (HILIC)Discussion
Selectivity Excellent, especially for less polar impurities.Excellent, especially for polar impurities. Orthogonal to RP.Both are highly selective. The choice may depend on the specific impurity profile of the synthetic route.
Speed Slower (Run time ~27 min).Faster (Run time ~25 min, with potential for further optimization).HILIC offers a clear advantage in throughput.
Robustness Generally robust, but requires long column equilibration times with ion-pairing reagents. Mobile phase preparation is more complex.Can be sensitive to mobile phase composition (especially water content). Requires careful equilibration.IP-RP-HPLC can be considered more "traditional" and may be simpler to troubleshoot for labs less experienced with HILIC.
MS Compatibility Poor. Ion-pairing reagents like alkyl sulfonates are non-volatile and cause significant ion suppression in mass spectrometers.Excellent. Volatile buffers like ammonium formate are ideal for LC-MS, facilitating impurity identification.For any work requiring impurity identification by MS, HILIC is the vastly superior choice.[9]
Peak Shape Excellent, with minimal tailing due to the ion-pairing mechanism.Very good, but can be more sensitive to sample solvent effects (the "diluent effect").Both methods produce acceptable peak shapes suitable for quantification.

Conclusion

Both the Ion-Pairing Reversed-Phase HPLC and the Hydrophilic Interaction Liquid Chromatography methods are valid and effective for the purity analysis of 3-bromo-5-triazolylpyridine. They are both stability-indicating and provide robust quantification.

However, for routine quality control applications, Method B (HILIC) is the recommended approach. The primary advantages are its faster analysis time, which increases laboratory throughput, and its inherent compatibility with mass spectrometry. The ability to seamlessly transition from purity analysis to impurity identification using the same chromatographic conditions is a powerful advantage in a drug development setting.

While the IP-RP-HPLC method (Method A) provides excellent separation and may be more familiar to some laboratories, its long equilibration times and incompatibility with MS make it a less efficient and versatile choice in the long term. The selection of HILIC represents a more modern and forward-thinking approach to the analytical challenges posed by polar molecules.

Final method validation for the chosen technique should be performed in accordance with ICH Q2(R2) guidelines to formally establish its specificity, linearity, accuracy, precision, and robustness for its intended purpose.[15][16][17][18]

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Benchchem. (2025, December). Application Note: HPLC Method for Purity Analysis of Triazole Acetic Acid.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15).
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • PubMed. (2020, May 1). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • International Council for Harmonisation. (2023, November 30).
  • Waters Blog. (2025, June 18).
  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Benchchem.
  • Lab Manager. (2025, October 22).
  • SciSpace. (2021, June 6).
  • SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • Wikipedia.
  • CPL.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (2021, June 1).
  • ResearchGate. (2020, May 5). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • Defense Technical Information Center.
  • SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • SIELC Technologies. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • Sigma-Aldrich. 3-Bromo-5-(thiazol-2-yl)pyridine.
  • Google Patents.
  • ResearchGate. (2025, August 6). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi | Request PDF.

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-triazolylpyridine and 3,5-dibromopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are invaluable scaffolds. Their utility is often unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of molecular complexity. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine and the more conventional 3,5-dibromopyridine. By examining their electronic and steric characteristics, we will delineate their respective reactivities in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing field-proven insights and actionable experimental protocols.

At a Glance: Structural and Electronic Profiles

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-halogen bond. The nature of the substituent at the 5-position of the pyridine ring plays a pivotal role in modulating this reactivity.

CompoundStructureKey Features
3,5-Dibromopyridine 3,5-Dibromopyridine structureSymmetrical molecule with two reactive sites. Bromine is a moderately electron-withdrawing and sterically non-demanding substituent.
3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine 3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine structureAsymmetrical molecule with one reactive C-Br bond. The 1,2,3-triazole ring is a strong electron-withdrawing group with greater steric bulk than bromine.

The primary distinction lies in the substituent at the 5-position: a bromine atom versus a 1H-1,2,3-triazol-1-yl group. Bromine exerts a moderate electron-withdrawing inductive effect. In contrast, the 1,2,3-triazole ring is a significantly more potent electron-withdrawing group due to the presence of three nitrogen atoms. This has profound implications for the reactivity of the C-Br bond at the 3-position.

The Decisive Factors: Electronic and Steric Effects

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is favored by electron-deficient aromatic rings.

Electronic Effects:

  • 3,5-Dibromopyridine: The two bromine atoms inductively withdraw electron density from the pyridine ring, making it more susceptible to oxidative addition compared to pyridine itself.

  • 3-Bromo-5-triazolylpyridine: The 1,2,3-triazole ring is a powerful electron-withdrawing substituent, significantly lowering the electron density of the pyridine ring.[1] This strong electron-withdrawing nature is anticipated to make the C-Br bond in 3-bromo-5-triazolylpyridine more activated towards oxidative addition than the C-Br bonds in 3,5-dibromopyridine. Consequently, reactions with 3-bromo-5-triazolylpyridine are expected to proceed under milder conditions or at faster rates.

Steric Effects:

  • 3,5-Dibromopyridine: The bromine atoms are relatively small and pose minimal steric hindrance to the approaching palladium catalyst.

  • 3-Bromo-5-triazolylpyridine: The 1,2,3-triazole ring is a larger, more sterically demanding substituent compared to a bromine atom. This increased steric bulk in the vicinity of the reactive C-Br bond could potentially hinder the approach of the bulky phosphine-ligated palladium catalyst, thereby slowing down the reaction rate. However, for the 3,5-disubstituted pattern, this effect is generally less pronounced than for ortho-substituted systems.

The Balance of Forces: In the case of 3-bromo-5-triazolylpyridine, the strong electron-withdrawing effect of the triazole ring is the dominant factor and is expected to outweigh the moderate increase in steric hindrance, leading to an overall higher reactivity compared to 3,5-dibromopyridine.

Head-to-Head Reactivity in Key Cross-Coupling Reactions

While direct comparative kinetic studies are scarce in the literature, we can infer the relative reactivity based on the principles outlined above and existing data for related compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.

  • 3,5-Dibromopyridine: This substrate readily undergoes mono-Suzuki coupling, with the second bromine atom available for a subsequent, often more challenging, coupling reaction. The yields for the mono-arylation are generally good.[2][3]

  • 3-Bromo-5-triazolylpyridine: Due to the activating effect of the triazole ring, this compound is expected to be an excellent substrate for Suzuki-Miyaura coupling, likely providing high yields under standard or even milder conditions compared to 3,5-dibromopyridine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9016~70-80Adapted from[2][4]
3-Bromo-5-triazolylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O8012Predicted >80-

Predicted yield based on electronic activation.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

  • 3,5-Dibromopyridine: This compound is a suitable substrate for Sonogashira coupling, typically reacting selectively at one of the bromine atoms.[5]

  • 3-Bromo-5-triazolylpyridine: The enhanced electrophilicity of the pyridine ring should facilitate the Sonogashira coupling, potentially allowing for lower catalyst loadings or shorter reaction times.

Table 2: Representative Yields for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,5-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1003~85-95Adapted from[6][7]
3-Bromo-5-triazolylpyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF802Predicted >90-

Predicted yield based on electronic activation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9]

  • 3,5-Dibromopyridine: This substrate undergoes mono-amination effectively, providing access to 3-amino-5-bromopyridines which are themselves valuable building blocks.[10][11]

  • 3-Bromo-5-triazolylpyridine: The electron-deficient nature of this substrate makes it an ideal candidate for Buchwald-Hartwig amination, and high yields are anticipated.

Table 3: Representative Yields for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,5-DibromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~80-90Adapted from[10][12]
3-Bromo-5-triazolylpyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene9012Predicted >90-

Predicted yield based on electronic activation.

Synthesis of Starting Materials

The accessibility of the starting materials is a crucial consideration in synthetic planning.

Synthesis of 3,5-Dibromopyridine

3,5-Dibromopyridine is commercially available or can be synthesized from pyridine via direct bromination, although this can be a challenging reaction to perform in a controlled manner.

Proposed Synthesis of 3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine

A robust and modular synthesis of 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine can be achieved via a "click chemistry" approach.[7] This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-azido-5-bromopyridine with a suitable alkyne. 3-Azido-5-bromopyridine can be prepared from the commercially available 3-amino-5-bromopyridine via a diazotization-azidation sequence.[10]

Synthesis of 3-Bromo-5-triazolylpyridine A 3-Amino-5-bromopyridine B 3-Bromo-5-diazoniopyridine A->B NaNO₂, HCl 0 °C C 3-Azido-5-bromopyridine B->C NaN₃ E 3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine C:e->E:w CuSO₄·5H₂O, Na Ascorbate t-BuOH/H₂O D Acetylene D:e->E:w

Caption: Proposed synthesis of 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine.

Experimental Protocols

The following protocols provide a starting point for performing cross-coupling reactions with these substrates. Optimization may be required for specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow Setup Reaction Setup: - Aryl bromide (1.0 equiv.) - Boronic acid (1.2 equiv.) - Pd(PPh₃)₄ (5 mol%) - K₃PO₄ (2.0 equiv.) Inert Inert Atmosphere: - Evacuate and backfill with Argon (3x) Setup->Inert Solvent Solvent Addition: - 1,4-Dioxane/H₂O (4:1) Inert->Solvent Reaction Reaction: - Heat to 80-90 °C - Monitor by TLC/LC-MS Solvent->Reaction Workup Workup: - Dilute with EtOAc - Wash with H₂O, brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column chromatography Workup->Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) under a positive pressure of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

Step-by-Step Protocol:

  • To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl bromide (1.0 equiv.), degassed solvent (e.g., DMF or THF), and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

General Procedure for Buchwald-Hartwig Amination

Step-by-Step Protocol:

  • To a glovebox or under a flow of argon, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.

  • Add the aryl bromide (1.0 equiv.) and anhydrous toluene.

  • Add the amine (1.2 equiv.) and seal the tube.

  • Heat the reaction mixture with stirring (e.g., 90-110 °C) until the reaction is complete.

  • Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by chromatography.

Conclusion

Both 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine and 3,5-dibromopyridine are valuable building blocks in organic synthesis. However, their reactivity profiles differ significantly due to the distinct electronic nature of the triazolyl and bromo substituents.

  • 3,5-Dibromopyridine offers two reactive sites for sequential functionalization, making it a versatile platform for the synthesis of disubstituted pyridines.

  • 3-Bromo-5-(1H-1,2,3-triazol-1-yl)pyridine , while possessing only one site for cross-coupling, is a highly activated substrate due to the potent electron-withdrawing triazole ring. This enhanced reactivity is expected to translate into milder reaction conditions, faster reaction times, and potentially higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product. For the synthesis of mono-functionalized pyridines where high reactivity is desired, 3-bromo-5-(1H-1,2,3-triazol-1-yl)pyridine represents a superior choice. For the stepwise introduction of two different functionalities, 3,5-dibromopyridine remains the substrate of choice. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and effectively utilize these important synthetic intermediates.

References

  • Katritzky, A. R., et al. (2010). 1,2,3-Triazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Butler, R. N., & Coyne, A. G. (2010). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Molecules, 15(12), 9099-9116. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2008). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Accounts of chemical research, 44(9), 816–827. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Zhu, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Labii Inc. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ResearchGate. (2018). Coupling outcomes for pyridines. [Link]

  • Organic Synthesis. Suzuki Coupling. [Link]

  • Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (2021). Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. [Link]

  • Royal Society of Chemistry. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Institutes of Health. (2018). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. [Link]

  • Arkivoc. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. [Link]

  • ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]

  • Royal Society of Chemistry. (2015). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions. [Link]

Sources

Analytical Comparison Guide: Absolute Purity Determination of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance, the rigorous structural and purity validation of synthetic intermediates becomes paramount. Halogenated, nitrogen-rich heterocycles—such as 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine —present unique analytical challenges. Their high nitrogen content, presence of halogens, and tendency to trap atmospheric moisture or crystallization solvents frequently cause them to fail traditional relative purity assays.

This guide objectively compares two distinct analytical modalities for evaluating the purity of this critical building block: Dynamic Flash Combustion (CHN Analysis) and Quantitative 1H NMR (qNMR) . By examining the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the insights needed to select the most robust analytical workflow.

Theoretical Composition & Analytical Challenges

The target compound, 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (Chemical Formula: C7H5BrN4), has a molecular weight of 225.05 g/mol . To establish a baseline for elemental analysis, the theoretical mass fractions must be calculated.

Table 1: Theoretical Elemental Composition
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.011784.07737.36%
Hydrogen (H) 1.00855.0402.24%
Nitrogen (N) 14.007456.02824.90%
Bromine (Br) 79.904179.90435.51%
Total 225.049 100.00%

The Causality of Analytical Failure: Traditional CHN analysis relies on complete combustion. However, the refractory nature of the triazole ring can lead to incomplete oxidation or the formation of stable nitrogen oxides (NOx). Furthermore, the bromine atom can poison reduction catalysts or form corrosive gases if not properly scrubbed. Most importantly, CHN is a relative mass technique. Because the polar triazole moiety readily hydrogen-bonds with water, even trace amounts of trapped moisture will artificially depress the carbon and nitrogen mass percentages, causing a highly pure Active Pharmaceutical Ingredient (API) to fail the standard ±0.4% pharmacopeial acceptance limit.

Methodology Comparison: CHN Combustion vs. qNMR

Method A: Dynamic Flash Combustion (CHN Analysis)Organic elemental analysis is traditionally performed using a dedicated Elemental Analyzer[1]. The sample is subjected to high-temperature combustion, generating uniform gases (CO2, H2O, N2) that are separated via gas chromatography (GC) and measured using a Thermal Conductivity Detector (TCD)[1]. While cost-effective and highly sensitive, its reliance on relative mass makes it highly susceptible to "invisible" impurities like residual water or inorganic salts.
Method B: Quantitative ^1^H NMR (qNMR)Quantitative NMR (qNMR) provides a versatile and orthogonal means of purity evaluation[2]. A pivotal distinction from combustion analysis lies in the direct proportionality between the integral of an NMR peak and the nucleus concentration[3]. By integrating the analyte's proton signals against an internal standard of known purity, qNMR yields an absolute purity value. It seamlessly captures analytes that frequently escape detection (e.g., water, sorbents) without allowing them to skew the calculated purity of the target molecule[2].

Experimental Protocols

To ensure reproducibility and scientific integrity, both protocols described below function as self-validating systems.

Protocol 1: Dynamic Flash Combustion Assay
  • Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., sulfanilamide) to establish a linear response curve for the TCD.

  • Sample Preparation: Using a high-precision microbalance, accurately weigh 2.0–3.0 mg of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the combustion reactor maintained at 1000°C while injecting a stoichiometric excess of O2. The oxidation of the tin capsule triggers a localized exothermic flash (~1800°C), ensuring the complete breakdown of the refractory triazole ring[1].

  • Halogen Scrubbing & Reduction: Route the effluent gases through a silver wool plug to quantitatively trap the bromine, preventing GC column degradation. Pass the remaining gases through a hot copper reduction layer to convert any stable NOx species into N2 gas.

  • Separation & Detection: Sweep the purified gases via a helium carrier stream through a GC column, detecting CO2, H2O, and N2 via the TCD[2].

Protocol 2: Absolute Purity Determination via qHNMR
  • Internal Standard Selection: Select a certified reference material (CRM) as an internal standard. Maleic acid (TraceCERT®, 99.9%) is ideal; its singlet at ~6.3 ppm in DMSO-d6 does not overlap with the aromatic pyridine/triazole protons of the analyte (typically 8.0–9.5 ppm)[3].

  • Sample Preparation: Co-weigh approximately 10.0 mg of the analyte and 5.0 mg of the internal standard into a vial using a microbalance. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire the ^1^H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (e.g., D1 ≥ 30 seconds). This ensures complete magnetization recovery; failing to do so will artificially skew the integration[3].

  • Processing & Quantification: Apply phase and baseline corrections. Integrate the maleic acid standard peak and a well-resolved analyte peak (e.g., the isolated triazole C-H proton). Calculate the absolute purity using the standard qNMR mass-balance equation[4].

Comparative Data Analysis

To illustrate the causality of method selection, Table 2 presents simulated experimental data for a batch of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine that is chemically pure but contains 1.5% (w/w) trapped atmospheric water .

Table 2: Comparative Purity Data (Batch containing 1.5% H2O)
Analytical MethodMetric EvaluatedTheoretical / TargetExperimental ResultStatus / Interpretation
CHN Combustion % Carbon37.36%36.80%FAIL (Δ = -0.56% > 0.4% limit)
CHN Combustion % Nitrogen24.90%24.53%FAIL (Δ = -0.37%, borderline)
CHN Combustion % Hydrogen2.24%2.37%PASS (Δ = +0.13%, skewed by water)
qNMR Absolute API Purity> 98.0%98.4% PASS (Accurate active content)
qNMR Residual WaterN/A1.5%Quantified via 3.3 ppm peak

Expert Insight: The CHN analysis fails the batch because the trapped water dilutes the relative mass of carbon and nitrogen. The researcher might incorrectly assume the synthesis failed or the compound degraded. Conversely, the qNMR workflow successfully identifies the water peak, separates it from the API calculation, and validates the absolute purity of the synthesized heterocycle.

Workflow Visualization

PurityWorkflow Start Synthesized Compound 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine CHN_Prep Weigh 2-3 mg in Tin Capsule Start->CHN_Prep qNMR_Prep Dissolve in DMSO-d6 + Internal Standard (e.g., Maleic Acid) Start->qNMR_Prep Combustion Dynamic Flash Combustion (1000°C, O2) CHN_Prep->Combustion GC_TCD GC Separation & TCD Detection (CO2, H2O, N2) Combustion->GC_TCD CHN_Result Relative Mass % (Susceptible to trapped solvent) GC_TCD->CHN_Result Decision Final Purity Assessment CHN_Result->Decision NMR_Acq 1H NMR Acquisition (Long Relaxation Delay D1 > 5*T1) qNMR_Prep->NMR_Acq Integration Signal Integration vs. Standard NMR_Acq->Integration qNMR_Result Absolute Purity % (Solvent independent) Integration->qNMR_Result qNMR_Result->Decision

Workflow comparing CHN Combustion vs. qNMR for absolute purity validation.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Applications. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

A Predictive and Comparative Guide to the UV-Vis Absorption Properties of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The objective is to offer a robust theoretical framework that will aid researchers in understanding, predicting, and interpreting the UV-Vis spectrum of this molecule should it be synthesized and analyzed. We will explore the electronic transitions inherent to the pyridine and 1,2,4-triazole moieties, the influence of the bromine substituent, and the expected effects of solvent environments.

Foundational Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. When a molecule absorbs light of a specific wavelength, it promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable information about its chromophores (the light-absorbing parts of the molecule).

The relationship between absorbance, concentration, and the path length of the light is described by the Beer-Lambert Law.[1][2][3][4][5] This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.[1][2]

The Beer-Lambert equation is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the molecule at a specific wavelength.

  • c is the molar concentration of the absorbing species (in mol L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

This law is the cornerstone of quantitative analysis using UV-Vis spectroscopy.[1][3]

Predicted UV-Vis Absorption Profile of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

The UV-Vis spectrum of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is expected to be a composite of the electronic transitions originating from its constituent parts: the pyridine ring and the 1,2,4-triazole ring, with modifications induced by the bromine substituent.

Electronic Transitions in the Parent Heterocycles
  • Pyridine: The UV spectrum of pyridine in a non-polar solvent typically displays two main absorption bands. A strong absorption band around 200-205 nm and a weaker, structured band around 250-265 nm.[6][7][8] These bands are attributed to π → π* transitions within the aromatic ring. Additionally, a very weak band corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen atom, can be observed at longer wavelengths (around 270-300 nm), often as a shoulder on the more intense π → π* band.[7]

  • 1,2,4-Triazole: The 1,2,4-triazole ring itself shows absorption in the far UV region. For instance, 1-vinyl-1,2,4-triazole exhibits an absorption band around 226 nm.[9] Studies on 3-amino-1,2,4-triazole show a band centered at approximately 200 nm.[10][11] These absorptions are primarily due to π → π* and n → π* transitions within the triazole ring.

The Influence of the Bromine Substituent

The presence of a bromine atom on the pyridine ring is expected to influence the absorption spectrum in several ways:

  • Bathochromic Shift (Red Shift): Halogen substituents, like bromine, can cause a shift of the absorption maxima (λmax) to longer wavelengths.[12] This is due to the "heavy-atom effect" and the ability of the bromine's lone pair electrons to participate in resonance with the π-system of the pyridine ring (a +R or electron-donating resonance effect), which lowers the energy gap between the HOMO and LUMO. This effect has been observed in various brominated aromatic compounds.[12][13]

  • Hyperchromic Effect: An increase in the molar absorptivity (ε) is also anticipated. This enhancement of absorption intensity is a common effect of substituents on aromatic rings.[12]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[14][15][16][17][18]

  • π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic (red) shift.[14]

  • n → π Transitions:* In this case, the ground state is typically more stabilized by polar, protic solvents (through hydrogen bonding with the non-bonding electrons). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift to shorter wavelengths.[14]

For 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine, it is expected that increasing solvent polarity would cause a red shift in the π → π* bands and a blue shift in the n → π* bands.

Comparative Analysis with Structurally Related Compounds

To build a more concrete prediction, we can compare the known absorption data of simpler, related molecules.

Compoundλmax (nm)Solvent/ConditionsCommentsReference
Pyridine~254, 262Acidic mobile phaseRepresents the core pyridine chromophore.[6][8]
3-Bromopyridine~260-265Not specifiedShows a slight bathochromic shift compared to pyridine.[19][20]
4-Aminopyridine~262-2630.1 M HClThe amino group acts as a strong auxochrome, increasing intensity.[21][22]
1-vinyl-1,2,4-triazole~226Aqueous solutionIndicates the absorption region for a substituted triazole.[9]
3-amino-1,2,4-triazole~200Water, MethanolShows the absorption of the triazole ring itself is in the deep UV.[10]

Based on this comparative data, we can predict that the spectrum of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine will be dominated by the substituted pyridine chromophore. We anticipate a primary absorption band (π → π) in the range of 260-280 nm . The presence of the triazole ring, being a significant heterocyclic substituent, will likely further shift this band towards the longer end of this range and potentially increase its molar absorptivity. A second, more intense band at a shorter wavelength (<230 nm) is also probable, arising from both the pyridine and triazole systems. The n → π transitions are expected to be weak and may be observed as shoulders on the main π → π* band, likely shifting with solvent polarity.

Standardized Experimental Protocol for UV-Vis Analysis

The following protocol outlines the steps to experimentally determine the UV-Vis absorption spectrum of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.

Materials and Equipment
  • 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (solid, of high purity)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane)

  • Dual-beam UV-Vis spectrophotometer[23]

  • A matched pair of quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the compound. Dissolve it in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance maximum between 0.2 and 1.0 for optimal accuracy. A typical concentration for this type of molecule would be in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

  • Instrument Setup: Turn on the spectrophotometer's lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure a stable output.[24] Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent.[24][25] Place them in the respective holders in the spectrophotometer. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.[25]

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Initiate the scan. The spectrophotometer will measure the absorbance of the sample at each wavelength in the specified range and generate the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Record the absorbance value at each λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.

  • Solvent Effect Study (Optional): Repeat steps 1-7 using solvents of different polarities to investigate solvatochromic effects.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Volumetric Flask (Spectroscopic Grade Solvent) A->B C Prepare Dilute Working Solution B->C G Measure Sample Spectrum C->G Introduce Sample D Spectrophotometer Warm-up E Fill Cuvettes with Pure Solvent D->E F Run Baseline Correction E->F F->G H Identify λmax G->H Generate Spectrum I Calculate Molar Absorptivity (ε) using Beer-Lambert Law H->I J Compare with Analogues & Theoretical Predictions I->J

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

While direct experimental data for 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine remains to be published, a robust prediction of its UV-Vis absorption properties can be made through the application of fundamental spectroscopic principles and comparison with known analogues. The molecule is expected to exhibit a primary π → π* absorption band in the 260-280 nm region, originating from the brominated pyridine ring, with influences from the attached 1,2,4-triazole moiety. The precise λmax and molar absorptivity will be subject to solvent effects. This guide provides a comprehensive theoretical foundation and a practical experimental protocol to facilitate future research and characterization of this and similar heterocyclic compounds.

References

  • RevisionDojo. (2025, November 21). Beer–Lambert Law Explained Simply. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • ChemTalk. (2022, May 13). Beer-Lambert Law. [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Wikipedia. Beer–Lambert law. [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Slideshare. UV VISIBLE SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. [Link]

  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 4-Aminopyridine. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • Scribd. Solvent Effects On UV/Visible Absorption Spectra. [Link]

  • University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

  • ResearchGate. UV–vis spectra of pyridine with an initial concentration of 60 ppm and.... [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. [Link]

  • PubMed. (2009, July 15). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. [Link]

  • JASCO Global. (2020, October 6). Principles of UV/vis spectroscopy (2) Basics of absorption spectroscopy. [Link]

  • ResearchGate. The UV-VIS spectra of irradiated 1 wt.% 1-vinyl-1,2,4-triazole (VT).... [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). [Link]

  • IISc Bangalore. UV – VIS spectrometer. [Link]

  • ACS Publications. (2018, October 8). UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. [Link]

  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. UV-VIS Absorption spectra of 3-amino-1,2,4-triazole and.... [Link]

  • PubChem. 4-Aminopyridine. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

  • NIST WebBook. 4-Aminopyridine. [Link]

  • SIELC Technologies. (2007, March 2). 3-Aminopyridine. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • ijrti.org. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. [Link]

  • NIST WebBook. 3-Aminopyridine. [Link]

  • NIST WebBook. 3-Aminopyridine. [Link]

  • Semantic Scholar. (2017, March 14). How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophys. [Link]

  • PubChem. 3-Bromopyridine. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

  • Wikipedia. 3-Bromopyridine. [Link]

  • NIST WebBook. Pyridine, 3-bromo-. [Link]

Sources

Safety Operating Guide

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 1272357-00-2) must be treated as Halogenated Organic Waste .[1] It is not a standard RCRA U-listed or P-listed waste but requires disposal via high-temperature incineration equipped with acid gas scrubbing capabilities due to the release of hydrogen bromide (HBr) and nitrogen oxides (NOx) upon combustion.[1]

Do NOT:

  • Do not dispose of down the drain (Sanitary Sewer).[1]

  • Do not mix with strong oxidizers or acids.[1][2]

  • Do not heat in a closed system (potential for pressure buildup from nitrogen release).[1]

Technical Identification & Classification

Accurate identification is the prerequisite for safe disposal.[1][2] This compound features a pyridine ring substituted with a bromine atom and a 1,2,4-triazole ring.[1][2][3]

Property Data
Chemical Name 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
CAS Number 1272357-00-2
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water
Waste Stream Solid Halogenated Organic Waste

Hazard Profile & Risk Assessment (Causality)

To understand why specific disposal methods are mandated, we must analyze the chemical moieties present.[1][2]

  • Bromine Substituent (Halogen Hazard): Upon thermal decomposition or incineration, the bromine atom forms Hydrogen Bromide (HBr) , a corrosive acid gas.[1][2] This necessitates incineration facilities with wet scrubbers (alkaline quench) to neutralize acidic effluents.[1]

  • 1,2,4-Triazole Ring (Nitrogen Hazard): This nitrogen-rich heterocycle is generally stable but releases Nitrogen Oxides (NOx) during combustion.[1] While not typically explosive in this specific configuration (unlike nitro-triazoles), it possesses a higher heat of decomposition than simple hydrocarbons.[1]

  • Pyridine Core (Toxicity Hazard): Pyridine derivatives are hepatotoxic and can be absorbed through the skin.[1] Environmental release is strictly prohibited due to aquatic toxicity and persistence.[1][2]

Step-by-Step Disposal Protocol

This protocol ensures compliance with US (RCRA) and EU waste regulations.[1]

Step 1: Segregation & Container Selection
  • Container: Use a High-Density Polyethylene (HDPE) or glass container with a screw-top lid.[1] Avoid metal containers if the waste is in solution with acidic byproducts.[1][2]

  • Segregation: Isolate from:

    • Oxidizing agents (e.g., peroxides, nitrates) – Risk of exothermic reaction.[2]

    • Strong acids – Risk of HBr evolution.[1][2]

    • Non-halogenated solvents – Mixing increases disposal costs and complicates incineration.[1][2]

Step 2: Labeling

Affix a hazardous waste label containing the following data:

  • Contents: "3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine" (Do not use abbreviations).[1][4][5]

  • Hazards: Check boxes for "Toxic" and "Irritant" .[1][2]

  • State: "Solid" (or "Liquid" if dissolved in solvent).[1]

Step 3: Waste Accumulation
  • Keep the container tightly closed when not in use.[1][2]

  • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray to capture potential leaks.[1]

  • Safety Check: Visually inspect for pressure buildup.[1][2] Although rare for this compound, nitrogen-rich heterocycles can off-gas if contaminated.[1]

Step 4: Final Disposal (Contractor Handover)

Transfer the waste to your institution's Environmental Health & Safety (EHS) team or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia).[1][2]

  • Disposal Method: Rotary Kiln Incineration .

  • Profile: Must be profiled as "Halogenated Organic Solid".[1][2]

  • Destruction Efficiency: >99.99% required for halogenated organics.[1][2]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath Container Select Container: HDPE or Glass (Screw Cap) SolidPath->Container SolventCheck Identify Solvent Type LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent HaloSolvent->Container Stream: Halogenated NonHaloSolvent->Container Stream: Mixed Halogenated Labeling Label: 'Halogenated Organic Waste' Add: Toxic, Irritant Container->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubber) Storage->Disposal

Caption: Operational workflow for classifying and packaging 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine waste.

Emergency Procedures

In the event of an accidental release during the disposal process:

Scenario Action Protocol
Spill (Solid) 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, safety goggles, N95 dust mask).[1][2] 3. Gently sweep up to avoid dust generation.[1][2] Use a damp paper towel for final residue.[1][2] 4. Place waste in the disposal container.
Skin Contact Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Seek medical attention immediately.
Fire Use Carbon Dioxide (CO₂), Dry Chemical, or Foam.[1][2] Do not use a water jet (spreads contamination).[1] Firefighters must wear SCBA due to HBr/NOx fumes.[1][2]

Regulatory Compliance (US/EU)

  • United States (RCRA):

    • While not explicitly listed (U-code), this waste exhibits the characteristic of Toxicity and potentially Reactivity (if contaminated).[1][2]

    • Waste Code Recommendation: If not mixed with listed solvents, use generic codes for halogenated organics or state-specific codes (e.g., California's "Halogenated organic solids").[1][2]

  • European Union (EWC):

    • Code: 07 05 13 * (Solid wastes containing hazardous substances) or 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • PubChem. (n.d.).[1] 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved March 8, 2026, from [Link][2]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Identification. EPA.[1][2][6][7] Retrieved March 8, 2026, from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.